Product packaging for 2-(2-Chloroacetyl)benzonitrile(Cat. No.:CAS No. 1008-15-7)

2-(2-Chloroacetyl)benzonitrile

Cat. No.: B093645
CAS No.: 1008-15-7
M. Wt: 179.6 g/mol
InChI Key: QLWBWNBFUCQEJM-UHFFFAOYSA-N
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Description

2-(2-Chloroacetyl)benzonitrile is a valuable synthetic intermediate in organic chemistry and drug discovery. Its structure, featuring an electrophilic chloroacetyl group and a benzonitrile moiety, allows for diverse chemical transformations and the construction of complex molecular architectures . The chloroacetyl group is highly reactive toward nucleophiles , enabling facile nucleophilic substitution reactions with amines, thiols, and alcohols. This reactivity is central to its utility, allowing for the introduction of this fragment into larger molecules and serving as a key precursor in the synthesis of various heterocyclic structures, such as thiazoles and imidazoles . The benzonitrile group offers a second site for chemical modification ; the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further avenues for derivatization . This dual reactivity makes this compound a versatile building block for a modular approach to synthesis. It is related to intermediates used in the development of novel therapeutic agents, including triazole antifungals like isavuconazole . As a bifunctional compound, it is also employed in Darzens condensations and other reactions to form glycidic nitriles, which are key intermediates in fine chemical synthesis . Safety Information: This compound is classified as a dangerous good. Hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Please consult the Safety Data Sheet (SDS) before handling. Please Note: The specific chemical and physical properties, as well as detailed applications, for the ortho-substituted isomer (2-) are less documented than for the para-substituted (4-) analog. The information presented is based on the chemistry of a closely related compound and general principles. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO B093645 2-(2-Chloroacetyl)benzonitrile CAS No. 1008-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-5-9(12)8-4-2-1-3-7(8)6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWBWNBFUCQEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143513
Record name Benzonitrile, o-(chloroacetyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-15-7
Record name Benzonitrile, o-(chloroacetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, o-(chloroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chloroacetyl)benzonitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-(2-Chloroacetyl)benzonitrile is limited in publicly available literature. Much of the information presented herein is based on data from its isomers and structurally related compounds. This guide aims to provide a comprehensive overview based on available knowledge and reasonable scientific extrapolation.

Introduction

This compound is an organic compound featuring a benzonitrile core substituted with a chloroacetyl group at the ortho position. This bifunctional molecule holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. The presence of a reactive chloroacetyl group and a modifiable nitrile group allows for a range of chemical transformations, making it an attractive building block for creating diverse molecular architectures. This document provides a detailed overview of its chemical properties, structure, and potential synthetic routes.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring with a nitrile (-C≡N) group and a chloroacetyl (-C(O)CH₂Cl) group attached to adjacent carbon atoms (positions 1 and 2).

Chemical Structure

Caption: Chemical structure of this compound.

Physical and Chemical Properties

Quantitative data for this compound is scarce. The following table summarizes available data for the target compound and its better-documented isomer, 4-(2-chloroacetyl)benzonitrile, for comparative purposes.

PropertyThis compound4-(2-Chloroacetyl)benzonitrileSource
Molecular Formula C₉H₆ClNOC₉H₆ClNO[1]
Molecular Weight 179.60 g/mol 179.61 g/mol [1]
Appearance -Solid
Melting Point ---
Boiling Point ---
Solubility ---

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons and a singlet for the methylene protons of the chloroacetyl group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2-disubstituted benzene ring.

  • ¹³C NMR: The spectrum would display signals for the carbon atoms of the benzene ring, the nitrile carbon, the carbonyl carbon, and the methylene carbon. The nitrile carbon typically appears around 115-120 ppm, and the carbonyl carbon around 190-200 ppm.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the nitrile (C≡N) stretching vibration (typically around 2220-2240 cm⁻¹) and the carbonyl (C=O) stretching vibration (around 1680-1700 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be expected for the molecular ion and any chlorine-containing fragments.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route is via the Friedel-Crafts acylation of benzonitrile. The following is a generalized protocol based on the synthesis of the 4-isomer.[2]

Plausible Synthesis of this compound via Friedel-Crafts Acylation

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Reaction Setup: To a cooled (0-5 °C) suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride, in an inert solvent (e.g., carbon disulfide or nitrobenzene), a solution of benzonitrile is added dropwise with stirring.

  • Addition of Acylating Agent: Chloroacetyl chloride is then added slowly to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to allow the acylation to proceed. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Quenching and Workup: The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic extracts are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product, which will likely be a mixture of the ortho and para isomers, is then purified by a suitable method such as column chromatography or recrystallization to isolate the this compound.

Note: The ratio of ortho to para isomers obtained will depend on the reaction conditions, including the choice of solvent and catalyst.

Potential Biological Significance and Signaling Pathways

There is no direct evidence in the reviewed literature detailing the biological activities or signaling pathway involvement of this compound. However, the chloroacetyl moiety is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues (such as cysteine, lysine, or histidine) in proteins.[2] This reactivity makes compounds containing this functional group potential candidates for covalent inhibitors of enzymes or other protein targets.

Derivatives of the isomeric 4-(2-chloroacetyl)benzonitrile have been investigated for their potential as antimicrobial and anticancer agents.[2] It is plausible that this compound could serve as a starting point for the synthesis of novel therapeutic agents, whose mechanism of action might involve the covalent modification of key biological targets.

G cluster_synthesis Synthesis of Bioactive Derivatives cluster_activity Potential Biological Interaction start This compound reaction Nucleophilic Substitution start->reaction nucleophile Nucleophilic Reagent (e.g., Amine, Thiol) nucleophile->reaction derivative Substituted Acetylbenzonitrile Derivative reaction->derivative covalent_bond Covalent Modification derivative->covalent_bond protein Target Protein (with nucleophilic residue) protein->covalent_bond inhibition Modulation of Protein Function (e.g., Enzyme Inhibition) covalent_bond->inhibition

Caption: Logical relationship for the potential bioactivation of this compound derivatives.

Conclusion

This compound represents a chemical entity with significant synthetic potential, primarily owing to its dual reactivity. While direct experimental data remains limited, its structural similarity to more studied isomers suggests its utility as a precursor for a variety of complex organic molecules. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential applications in drug discovery and materials science. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this intriguing molecule.

References

2-(2-Chloroacetyl)benzonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloroacetyl)benzonitrile, a chemical intermediate of interest in synthetic and medicinal chemistry. This document details its chemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. While specific experimental data for this particular isomer is limited in publicly available literature, this guide extrapolates likely synthetic routes and reactivity based on established chemical principles and data available for its structural isomer, 4-(2-Chloroacetyl)benzonitrile. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, offering insights into its potential applications and methodologies for its use.

Chemical and Physical Properties

This compound is a substituted aromatic ketone. The presence of a nitrile group and a reactive chloroacetyl moiety makes it a versatile building block in organic synthesis.

PropertyValueSource
CAS Number 1008-15-7N/A
Molecular Formula C₉H₆ClNO[1]
Molecular Weight 179.60 g/mol [1]
IUPAC Name This compoundN/A
Canonical SMILES C1=CC=C(C(=C1)C#N)C(=O)CClN/A
Purity Min. 95%[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The primary route for the synthesis of this compound would likely involve the Friedel-Crafts acylation of benzonitrile with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Synthesis_of_2_2_Chloroacetyl_benzonitrile cluster_reagents Reagents cluster_product Product Benzonitrile Benzonitrile Product This compound Benzonitrile->Product Friedel-Crafts Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Product AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Materials: Benzonitrile, Chloroacetyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄), Rotary evaporator, Standard glassware for organic synthesis.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ in dry DCM.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add chloroacetyl chloride to the stirred suspension.

    • To this mixture, add a solution of benzonitrile in dry DCM dropwise via the dropping funnel, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Note: The ortho- and para- isomers are expected products of this reaction. The ratio of these isomers will depend on the reaction conditions. Separation of the desired ortho-isomer would be necessary.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its two primary functional groups: the chloroacetyl group and the nitrile group.

Reactions at the Chloroacetyl Group

The chloroacetyl moiety is a potent electrophile, making the α-carbon susceptible to nucleophilic attack. This reactivity is central to the derivatization of this molecule.

Nucleophilic Substitution:

A common reaction involves the substitution of the chlorine atom by various nucleophiles, such as amines, thiols, and alcohols, to form a diverse range of derivatives. For instance, reaction with thiourea could lead to the formation of a 2-aminothiazole ring, a common scaffold in medicinal chemistry.

Nucleophilic_Substitution Start This compound Product 2-(2-Cyanophenyl)-thiazol-2-amine derivative Start->Product Reaction Thiourea Thiourea (Nucleophile) Thiourea->Product

Figure 2: Reaction with a nucleophile.

Reactions at the Nitrile Group

The nitrile group can undergo various transformations, providing further avenues for chemical modification.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), would produce a primary amine.

These reactions allow for the introduction of new functionalities, making this compound a versatile intermediate for the synthesis of more complex molecules.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been documented for this compound, its structural features suggest potential applications in drug discovery. The chloroacetyl group is a known reactive moiety that can act as a covalent inhibitor of enzymes, particularly those with a nucleophilic residue (like cysteine or histidine) in their active site.

Hypothetical Mechanism of Action - Enzyme Inhibition:

Given its electrophilic nature, this compound could potentially act as an irreversible inhibitor of enzymes implicated in disease pathways, such as kinases or proteases.

Enzyme_Inhibition_Pathway cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Inhibition Mechanism Enzyme Target Enzyme (e.g., Kinase, Protease) Phosphorylation Phosphorylation / Cleavage Enzyme->Phosphorylation Covalent Covalent Adduct Formation Enzyme->Covalent Substrate Substrate Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream Response Cellular Response (e.g., Proliferation, Inflammation) Downstream->Response Inhibitor This compound Inhibitor->Covalent Inactive Inactive Enzyme Covalent->Inactive Inactive->Phosphorylation Inhibition

Figure 3: Hypothetical enzyme inhibition pathway.

This proposed mechanism suggests that this compound could be a valuable scaffold for the design of targeted covalent inhibitors in drug development. Further research is required to explore its potential biological activities and specific molecular targets.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate. While specific literature on this isomer is sparse, its chemical properties can be reliably inferred from its structure and the well-documented chemistry of its functional groups and isomers. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, serving as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. Further experimental validation of the proposed synthetic routes and biological activities is warranted to fully elucidate the utility of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-(2-Chloroacetyl)benzonitrile via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-chloroacetyl)benzonitrile, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary focus is on its preparation via the Friedel-Crafts acylation reaction. Due to the electronic properties of the benzonitrile starting material, this guide will explore both a direct, albeit challenging, synthetic approach and a more practical, two-step alternative.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acyl halide or anhydride reacts with an aromatic compound in the presence of a Lewis acid catalyst.[3] Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and other metal halides.[4][5]

A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents polysubstitution.[6] However, the reaction is not without its challenges, particularly when dealing with deactivated aromatic rings.[7]

The Challenge of Acylating Benzonitrile

Benzonitrile presents a significant challenge for Friedel-Crafts acylation. The cyano group (-CN) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[7] According to the principles of electrophilic aromatic substitution, deactivating groups generally direct incoming electrophiles to the meta position.[8] Therefore, achieving a high yield of the ortho isomer, this compound, through a direct Friedel-Crafts reaction is inherently difficult.

Despite these challenges, exploring the direct synthesis provides valuable insight into the reactivity of deactivated aromatic systems. A hypothetical protocol for this direct approach is presented below, based on general principles for acylating deactivated substrates.

Direct Friedel-Crafts Chloroacetylation of Benzonitrile (Hypothetical Protocol)

This section outlines a theoretical protocol for the direct synthesis of this compound. It is important to note that this is a challenging transformation, and yields are expected to be low, with the potential for the formation of the meta isomer as the major product.

Reaction Scheme

G cluster_reagents reactant1 Benzonitrile product This compound reactant1->product reactant2 Chloroacetyl Chloride reactant2->product catalyst AlCl₃ reagents +

Caption: Direct Friedel-Crafts Chloroacetylation of Benzonitrile.

Proposed Experimental Protocol
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 eq) and a suitable inert solvent such as carbon disulfide or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Benzonitrile (1.0 eq) is added to the stirred suspension. The mixture is cooled in an ice bath. Chloroacetyl chloride (1.1 eq) is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Expected Challenges
  • Low Yield: Due to the deactivating nature of the nitrile group, the overall conversion is expected to be low.

  • Poor Regioselectivity: The formation of the meta isomer is electronically favored. Achieving high selectivity for the ortho product is unlikely without a specialized catalytic system.

  • Harsh Conditions: Overcoming the deactivation of the ring may require forcing conditions (higher temperatures, longer reaction times), which can lead to side reactions and decomposition.

Alternative Two-Step Synthesis of this compound

A more practical and higher-yielding approach to the synthesis of this compound involves a two-step sequence: the Friedel-Crafts acetylation of benzonitrile to form 2-cyanoacetophenone, followed by α-chlorination.

Overall Workflow

G start Benzonitrile step1 Friedel-Crafts Acetylation (Acetyl Chloride, AlCl₃) start->step1 intermediate 2-Cyanoacetophenone step1->intermediate step2 α-Chlorination (e.g., SO₂Cl₂ or NCS) intermediate->step2 end This compound step2->end

Caption: Two-Step Synthesis of this compound.

Step 1: Friedel-Crafts Acetylation of Benzonitrile

In this step, benzonitrile is acylated with acetyl chloride to produce 2-cyanoacetophenone. While still challenging, acetylation is often more manageable than chloroacetylation.

  • Reaction Setup: A similar setup to the direct chloroacetylation is used. Anhydrous aluminum chloride (1.5 eq) is suspended in an excess of benzonitrile (which can act as both reactant and solvent) or in a high-boiling inert solvent like 1,2-dichloroethane.

  • Reagent Addition: The mixture is cooled to 0 °C, and acetyl chloride (1.0 eq) is added dropwise.

  • Reaction Progression: The reaction is stirred at room temperature and then heated to 80-100 °C for several hours. Reaction progress is monitored by TLC or GC.

  • Work-up and Purification: The work-up procedure is similar to the one described for the direct chloroacetylation. The resulting crude product, a mixture of isomers, is purified by column chromatography to isolate the desired 2-cyanoacetophenone.

Step 2: α-Chlorination of 2-Cyanoacetophenone

The isolated 2-cyanoacetophenone is then chlorinated at the α-position of the ketone.

  • Reaction Setup: 2-Cyanoacetophenone is dissolved in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask.

  • Reagent Addition: A chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq) is added dropwise at room temperature. The reaction may be initiated by a small amount of a radical initiator like AIBN or by gentle heating. Alternatively, N-chlorosuccinimide (NCS) in the presence of an acid catalyst can be used.

  • Reaction Progression: The reaction is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification: The reaction mixture is washed with water and a dilute solution of sodium bicarbonate to remove any acidic byproducts. The organic layer is dried, and the solvent is evaporated. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Data Summary

The following tables summarize the key reagents and expected outcomes for the two synthetic routes.

Table 1: Reagents and Conditions for the Synthesis of this compound

ParameterDirect Friedel-Crafts Chloroacetylation (Hypothetical)Two-Step Synthesis: AcetylationTwo-Step Synthesis: α-Chlorination
Starting Material BenzonitrileBenzonitrile2-Cyanoacetophenone
Acylating/Chlorinating Agent Chloroacetyl ChlorideAcetyl ChlorideSulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)
Catalyst Aluminum Chloride (AlCl₃)Aluminum Chloride (AlCl₃)Acid catalyst (for NCS)
Solvent Carbon Disulfide or 1,2-DichloroethaneBenzonitrile or 1,2-DichloroethaneChloroform or Dichloromethane
Temperature 0 °C to Reflux0 °C to 100 °CRoom Temperature to 50 °C
Reaction Time Highly variable, likely longSeveral hours1-4 hours

Table 2: Product Characterization and Expected Yields

PropertyThis compound
Molecular Formula C₉H₆ClNO[9]
Molecular Weight 179.60 g/mol [9]
Appearance Expected to be a crystalline solid
Purity (Typical) >95% after purification[9]
Yield (Direct Route) Expected to be low (<20%) with poor regioselectivity
Yield (Two-Step Route) Moderate to good (40-60% overall)
Spectroscopic Data (¹H NMR) Aromatic protons (multiplet), CH₂Cl (singlet)
Spectroscopic Data (¹³C NMR) Aromatic carbons, C≡N, C=O, CH₂Cl
Spectroscopic Data (IR) C≡N stretch (~2230 cm⁻¹), C=O stretch (~1700 cm⁻¹)

Conclusion

The synthesis of this compound via a direct Friedel-Crafts chloroacetylation of benzonitrile is a challenging endeavor due to the deactivating, meta-directing nature of the nitrile group. While a hypothetical protocol can be proposed, low yields and poor regioselectivity are anticipated.

A more practical and efficient method involves a two-step sequence: the Friedel-Crafts acetylation of benzonitrile to yield 2-cyanoacetophenone, followed by α-chlorination. This approach allows for better control over the reaction and purification of the intermediate, ultimately leading to a higher overall yield of the desired ortho product. For researchers and professionals in drug development and fine chemical synthesis, this two-step pathway represents a more reliable strategy for obtaining this compound. Further optimization of catalysts and reaction conditions for the direct ortho-acylation of deactivated aromatic rings remains an active area of research.[2][4]

References

An In-depth Technical Guide to the Synthesis of 2-(2-Chloroacetyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 2-(2-chloroacetyl)benzonitrile, a valuable intermediate in pharmaceutical and chemical research, presents a unique challenge due to the electronic properties of the benzonitrile ring. A direct Friedel-Crafts acylation of benzonitrile with chloroacetyl chloride is synthetically unviable for producing the ortho-substituted product in appreciable yields. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

This technical guide outlines a more feasible, multi-step synthetic pathway commencing from an ortho-substituted aniline precursor. The proposed route involves the protection of the amine, followed by a Friedel-Crafts acylation, deprotection, a Sandmeyer reaction to introduce the nitrile functionality, and finally, chlorination of the acetyl group. This guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to support the successful laboratory-scale synthesis of this compound.

The Challenge of Direct Ortho-Acylation of Benzonitrile

The direct chloroacetylation of benzonitrile via the Friedel-Crafts acylation is not a practical method for the synthesis of this compound. The cyano (-CN) group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. Furthermore, it acts as a meta-director, meaning that any electrophilic attack will predominantly occur at the meta-position (carbon-3) of the benzene ring. This regioselectivity is a fundamental principle of electrophilic aromatic substitution and is dictated by the stability of the intermediate carbocation (sigma complex). Therefore, the primary product of a Friedel-Crafts acylation of benzonitrile with chloroacetyl chloride would be 4-(2-chloroacetyl)benzonitrile, with the meta-isomer also being a potential, though often minor, product.[1]

A Plausible Multi-Step Synthetic Pathway

To overcome the inherent regioselectivity of the benzonitrile ring, a multi-step synthetic approach is necessary. A plausible and effective route starts from an ortho-substituted aniline derivative, which allows for the strategic introduction of the required functional groups. The proposed pathway is as follows:

  • Protection of 2-Aminoacetophenone: The synthesis begins with the protection of the amino group of 2-aminoacetophenone to prevent side reactions in the subsequent steps. Acetylation is a common and effective method for this purpose.

  • Diazotization and Sandmeyer Reaction: The protected 2-aminoacetophenone is then diazotized, followed by a Sandmeyer reaction to replace the diazonium group with a nitrile group, yielding 2-acetylbenzonitrile. The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including cyano groups, onto an aromatic ring.[2][3][4][5][6]

  • α-Chlorination of 2-Acetylbenzonitrile: The final step is the selective chlorination of the methyl group of the acetyl moiety in 2-acetylbenzonitrile to yield the target molecule, this compound.

This strategic sequence circumvents the directing effects of the nitrile group by introducing it later in the synthesis.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthetic pathway.

Synthesis of 2-Acetamidobenzonitrile from 2-Aminobenzonitrile (Illustrative Precursor Step)

While the main pathway starts from 2-aminoacetophenone, the synthesis of a related precursor, 2-acetamidobenzonitrile, illustrates the protection step.

  • Reaction: 2-Aminobenzonitrile is reacted with acetic anhydride in the presence of a base to form 2-acetamidobenzonitrile.

  • Procedure: To a solution of 2-aminobenzonitrile (1 eq.) in a suitable solvent such as pyridine or dichloromethane, acetic anhydride (1.2 eq.) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. After completion of the reaction, the mixture is poured into ice-water and the precipitated product is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Synthesis of 2-Acetylbenzonitrile via Sandmeyer Reaction of 2-Aminoacetophenone

This is a key step in the proposed pathway.

  • Reaction: 2-Aminoacetophenone is converted to its diazonium salt, which is then reacted with a cyanide source, typically copper(I) cyanide, to yield 2-acetylbenzonitrile.

  • Procedure:

    • Diazotization: 2-Aminoacetophenone (1 eq.) is dissolved in a mixture of hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq.) in water is then added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored using starch-iodide paper.

    • Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water is prepared and heated to 60-70 °C. The freshly prepared cold diazonium salt solution is then added slowly to the hot cyanide solution. Vigorous nitrogen evolution will be observed. The reaction mixture is heated for an additional 30 minutes after the addition is complete.

    • Work-up: The reaction mixture is cooled to room temperature and extracted with an organic solvent such as dichloromethane or ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound via α-Chlorination of 2-Acetylbenzonitrile
  • Reaction: 2-Acetylbenzonitrile is chlorinated at the α-position of the acetyl group using a suitable chlorinating agent.

  • Procedure: To a solution of 2-acetylbenzonitrile (1 eq.) in a suitable solvent like acetic acid or chloroform, sulfuryl chloride (SO₂Cl₂) (1.1 eq.) is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours. The progress of the reaction can be monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent, washed with a saturated sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the expected yields and key physical properties of the intermediates and the final product. Please note that the yields are indicative and can vary based on the specific reaction conditions and scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected Yield (%)
2-AcetamidobenzonitrileC₉H₈N₂O160.17138-14085-95
2-AcetylbenzonitrileC₉H₇NO145.1648-5060-70
This compoundC₉H₆ClNO179.61Not readily available70-80

Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction mechanism and the overall experimental workflow.

Mechanism of the Sandmeyer Reaction

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation 2-Aminoacetophenone 2-Aminoacetophenone Diazonium_Salt 2-Acetylphenyl- diazonium Salt 2-Aminoacetophenone->Diazonium_Salt NaNO₂, HCl, 0-5 °C Aryl_Radical 2-Acetylphenyl Radical Diazonium_Salt->Aryl_Radical Cu(I)CN 2-Acetylbenzonitrile 2-Acetylbenzonitrile Aryl_Radical->2-Acetylbenzonitrile + •CN

Caption: Mechanism of the Sandmeyer reaction for the synthesis of 2-acetylbenzonitrile.

Experimental Workflow for the Synthesis of this compound

Workflow start Start: 2-Aminoacetophenone diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuCN, NaCN, 60-70 °C) diazotization->sandmeyer extraction1 Extraction & Purification sandmeyer->extraction1 acetylbenzonitrile Intermediate: 2-Acetylbenzonitrile extraction1->acetylbenzonitrile chlorination α-Chlorination (SO₂Cl₂, Acetic Acid) acetylbenzonitrile->chlorination extraction2 Extraction & Purification chlorination->extraction2 product Final Product: This compound extraction2->product

Caption: Overall experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from benzonitrile is not a straightforward process due to the inherent electronic and directing effects of the nitrile group. This guide has detailed a robust, multi-step synthetic pathway that overcomes these challenges by strategically introducing the functional groups in a specific order. By following the provided experimental protocols, researchers and drug development professionals can reliably synthesize this important chemical intermediate for their research and development needs. Careful execution of each step, particularly the temperature-sensitive diazotization and the handling of toxic reagents, is crucial for a successful and safe synthesis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-(2-Chloroacetyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(2-Chloroacetyl)benzonitrile. Due to the absence of publicly available experimental NMR data for this specific compound, this guide is based on predicted spectral data derived from robust computational models and analysis of structurally analogous compounds. This document is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene protons of the chloroacetyl group. The chemical shifts (δ) are referenced to a standard internal TMS (Tetramethylsilane) signal at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.85d1HH-6
~ 7.75t1HH-4
~ 7.65d1HH-3
~ 7.55t1HH-5
~ 4.80s2H-CH₂Cl

Note: Predicted chemical shifts and coupling constants can vary based on the solvent and the specific computational model used. The aromatic region will likely present as a complex splitting pattern due to second-order effects.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show signals for the carbon atoms of the benzonitrile ring and the chloroacetyl moiety. The presence of the electron-withdrawing nitrile and chloroacetyl groups significantly influences the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 192.0C=O
~ 138.0C-2
~ 134.0C-4
~ 133.5C-6
~ 130.0C-5
~ 128.0C-3
~ 118.0C≡N
~ 112.0C-1
~ 45.0-CH₂Cl

Structural Assignment and Logic

The predicted assignments are based on established principles of NMR spectroscopy, including the effects of substituent electronegativity and anisotropy on chemical shifts.

G cluster_0 This compound Structure C1 C1-CN C2 C2-CO-CH2Cl CN C≡N C1->CN C3 C3-H CO C=O C2->CO C4 C4-H C5 C5-H C6 C6-H CH2 -CH2- Cl Cl CH2->Cl CO->CH2

Caption: Chemical structure of this compound.

The deshielding of the aromatic protons is influenced by the electron-withdrawing nature of both the nitrile and the chloroacetyl groups. The proton at the H-6 position is expected to be the most downfield due to its proximity to the carbonyl group. The methylene protons of the chloroacetyl group are anticipated to appear as a singlet significantly downfield due to the adjacent electron-withdrawing carbonyl and chlorine atom.

Experimental Protocols

While specific experimental data for this compound is not available, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule of this nature is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

G start Start: Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer add_std Add Internal Standard (TMS) transfer->add_std acquire Acquire NMR Spectra add_std->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra process->analyze end End: Characterization analyze->end

Caption: General workflow for NMR sample preparation and analysis.

NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound based on predictive methods. The provided data tables and experimental protocols offer a valuable starting point for researchers and professionals involved in the synthesis, purification, and analysis of this compound. It is important to emphasize that experimental verification is crucial for confirming these predicted spectral features.

The Chloroacetyl Group in 2-(2-Chloroacetyl)benzonitrile: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the chloroacetyl group in 2-(2-Chloroacetyl)benzonitrile, a versatile bifunctional molecule with significant potential in organic synthesis. While specific literature on the 2-isomer is limited, this document extrapolates from the well-understood chemistry of its 4-isomer and analogous ortho-substituted phenacyl halides to present a comprehensive overview of its synthetic applications. The high electrophilicity of the chloroacetyl moiety, coupled with the reactivity of the nitrile group, makes it a valuable precursor for a range of heterocyclic compounds of interest in medicinal chemistry and materials science. This guide offers detailed experimental protocols for its synthesis and key transformations, quantitative data from analogous systems, and visual diagrams of reaction pathways to facilitate its use in research and development.

Introduction

This compound is an aromatic ketone featuring two key functional groups: a highly reactive chloroacetyl group and a versatile nitrile moiety. This unique combination allows for stepwise or concurrent modifications, positioning it as an attractive building block for complex molecular architectures. The chloroacetyl group serves as a potent electrophile, readily undergoing nucleophilic substitution, while the nitrile group can be transformed into amines or carboxylic acids, opening further avenues for derivatization.

This guide will explore the synthesis of this compound and delve into the reactivity of its chloroacetyl group, with a particular focus on its application in the synthesis of heterocyclic systems. Due to the limited availability of specific data for the 2-isomer, this guide will draw upon established chemical principles and data from closely related analogues to provide a robust and practical resource for laboratory professionals.

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 2-chlorobenzonitrile with chloroacetyl chloride. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 2-Chlorobenzonitrile

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq.) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add 2-chlorobenzonitrile (1.0 eq.) dissolved in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic extracts and wash successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

G cluster_synthesis Synthesis Workflow start Start: 2-Chlorobenzonitrile & Chloroacetyl Chloride react Friedel-Crafts Acylation (AlCl₃, DCM, 0°C to RT) start->react quench Quench (Ice, 1M HCl) react->quench extract Workup & Extraction (DCM, Washes) quench->extract purify Purification (Column Chromatography) extract->purify end_product Product: This compound purify->end_product

Figure 1: Synthesis workflow for this compound.

Core Reactivity of the Chloroacetyl Group

The primary site of reactivity in this compound is the α-carbon of the chloroacetyl group. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes this carbon highly electrophilic and susceptible to nucleophilic attack.

However, it is important to note that ortho-substituted phenacyl halides, such as the title compound, exhibit diminished reactivity towards nucleophilic displacement compared to their meta and para isomers.[1] This is attributed to steric hindrance from the ortho-benzonitrile group, which can impede the approach of the nucleophile.

Nucleophilic Substitution Reactions

A wide array of nucleophiles can displace the chloride ion, leading to a diverse range of functionalized products. These reactions are fundamental to the synthetic utility of this compound.

NucleophileReagent ExampleProduct TypePlausible Yield (%)Reference (Analogous Reactions)
Nitrogen Ammonia, primary/secondary aminesα-Amino ketone70-90[2]
Oxygen Alcohols, phenolsα-Alkoxy/Aryloxy ketone60-85General knowledge
Sulfur Thiols, thiophenolsα-Thio ketone85-95General knowledge
Carbon Cyanide, malonic estersβ-Ketonitrile, γ-Ketoester65-80General knowledge

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: General Nucleophilic Substitution with an Amine

Materials:

  • This compound

  • Primary or secondary amine (2.2 eq.)

  • Acetonitrile or DMF as solvent

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA) as base (1.5 eq.)

Procedure:

  • Dissolve this compound (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Add the amine (2.2 eq.) and the base (1.5 eq.).

  • Stir the mixture at room temperature or heat to 50-70 °C, monitoring by TLC.

  • Once the reaction is complete, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Applications in Heterocyclic Synthesis

The dual reactivity of this compound makes it an excellent starting material for the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent scaffolds in pharmaceuticals.

Synthesis of Quinolines

Quinolines can be synthesized via a multi-step process starting with the reduction of the nitrile group to an amine, followed by a Friedländer-type annulation with a carbonyl compound.

Proposed Pathway:

  • Reduction of Nitrile: The nitrile group is reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation to yield 2-amino-α-chloroacetophenone.

  • Nucleophilic Substitution: The chloro group is substituted with a suitable nucleophile to generate a β-dicarbonyl equivalent.

  • Cyclization: Acid-catalyzed intramolecular condensation and dehydration lead to the formation of the quinoline ring.

G cluster_quinoline Proposed Quinoline Synthesis start This compound reduction 1. Nitrile Reduction (e.g., LiAlH₄) start->reduction intermediate1 2-Amino-α-chloroacetophenone reduction->intermediate1 substitution 2. Nucleophilic Substitution (e.g., with a carbanion) intermediate1->substitution intermediate2 β-Dicarbonyl Precursor substitution->intermediate2 cyclization 3. Friedländer Annulation (Acid catalyst, heat) intermediate2->cyclization product Substituted Quinoline cyclization->product

Figure 2: Proposed pathway for the synthesis of quinolines.
Synthesis of Benzodiazepines

This compound can be a precursor to 1,4-benzodiazepines, a class of psychoactive drugs.[3] The synthesis involves the formation of a 2-aminoacetamido intermediate followed by cyclization.

Proposed Pathway & Experimental Protocol:

  • Amination: React this compound with an excess of ammonia or a primary amine in a suitable solvent like methanol. This displaces the chloride to form the corresponding 2-(2-aminoacetyl)benzonitrile.

  • Cyclization: The resulting intermediate can undergo intramolecular cyclization. This may require the prior reduction of the nitrile to an amine, followed by heating to facilitate the condensation and ring closure. A well-established method involves reacting a 2-aminoacetamido benzophenone with hexamine and ammonium chloride under microwave irradiation.[2]

Protocol for Amination and Cyclization:

  • To a solution of this compound in methanol, add hexamethylenetetramine (2.2 eq.) and ammonium chloride (4.5 eq.).

  • Irradiate the mixture in a sealed vessel in a microwave synthesizer at a suitable temperature (e.g., 100-120 °C) for 15-30 minutes.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Purify the crude product by column chromatography to yield the benzodiazepine derivative.

G cluster_benzodiazepine Proposed Benzodiazepine Synthesis start This compound amination 1. Amination (Hexamine, NH₄Cl, Microwave) start->amination intermediate 2-Aminoacetamido Intermediate amination->intermediate cyclization 2. Intramolecular Cyclization intermediate->cyclization product 1,4-Benzodiazepine cyclization->product

Figure 3: Proposed pathway for the synthesis of benzodiazepines.
Synthesis of Quinoxalines

Quinoxalines, another important class of N-heterocycles, can be readily synthesized by the condensation of an α-haloketone with an ortho-phenylenediamine.[4]

Proposed Pathway & Experimental Protocol:

  • Condensation: A mixture of this compound (1.0 eq.) and a substituted or unsubstituted ortho-phenylenediamine (1.0 eq.) is heated in a solvent such as ethanol or acetonitrile.

  • Cyclization: The initial condensation is followed by spontaneous intramolecular cyclization and dehydration to form the aromatic quinoxaline ring. The reaction is often complete within a few hours.

Protocol for Quinoxaline Synthesis:

  • In a round-bottom flask, dissolve this compound and ortho-phenylenediamine in ethanol.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.

G cluster_quinoxaline Proposed Quinoxaline Synthesis start This compound + o-Phenylenediamine condensation Condensation & Cyclization (Ethanol, Reflux) start->condensation product Substituted Quinoxaline condensation->product

Figure 4: Proposed pathway for the synthesis of quinoxalines.

Conclusion

This compound is a highly promising, yet under-explored, synthetic intermediate. The pronounced electrophilicity of its chloroacetyl group allows for a multitude of nucleophilic substitution reactions, while the nitrile group provides a secondary site for chemical modification. This guide has outlined its probable synthesis via Friedel-Crafts acylation and has detailed its significant potential in the construction of medicinally relevant heterocyclic scaffolds such as quinolines, benzodiazepines, and quinoxalines. By providing plausible, detailed experimental protocols and reaction pathways based on sound chemical principles and analogous systems, this document aims to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their synthetic endeavors. Further research into the specific reaction kinetics and scope of this versatile molecule is warranted and will undoubtedly uncover new applications in organic and medicinal chemistry.

References

An In-Depth Technical Guide to the Electrophilic Character of the Carbonyl Carbon in 2-(2-Chloroacetyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the carbonyl carbon in 2-(2-Chloroacetyl)benzonitrile, a key attribute influencing its reactivity and potential applications in synthetic chemistry and drug development. While experimental data for this specific ortho-isomer is limited in publicly accessible literature, this document leverages established principles of organic chemistry, data from analogous compounds, and theoretical considerations to offer a detailed overview. This guide covers the electronic effects influencing the carbonyl carbon's electrophilicity, proposed synthetic routes, and representative reaction protocols. Quantitative data, where available, is presented in tabular format, and key reaction pathways are visualized using diagrams to facilitate understanding.

Introduction

This compound is a bifunctional organic molecule featuring a nitrile group and a chloroacetyl group attached to a benzene ring in an ortho configuration. The inherent reactivity of the α-chloro ketone moiety, particularly the electrophilicity of the carbonyl carbon, makes this compound a versatile intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its unique stereochemistry, with the two reactive groups in close proximity, opens avenues for intramolecular cyclization reactions, offering pathways to novel molecular scaffolds of interest in medicinal chemistry and materials science.

This guide aims to provide a detailed understanding of the factors governing the electrophilic nature of the carbonyl carbon in this specific molecule and to equip researchers with the foundational knowledge for its utilization in synthesis.

Electrophilic Character of the Carbonyl Carbon

The electrophilicity of the carbonyl carbon in this compound is a result of several contributing electronic and steric factors. A qualitative assessment suggests a highly reactive center for nucleophilic attack.

2.1. Inductive and Resonance Effects

The carbonyl group is inherently polarized due to the higher electronegativity of the oxygen atom, which withdraws electron density from the carbonyl carbon, rendering it electrophilic. This effect is further modulated by the substituents on the benzoyl and acetyl moieties.

  • Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group, operating through both a powerful inductive effect (-I) and a resonance effect (-M). Positioned ortho to the chloroacetyl group, it significantly withdraws electron density from the aromatic ring, which in turn enhances the partial positive charge on the carbonyl carbon.

  • Chloromethyl Group (-CH₂Cl): The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), further increasing the electrophilicity of the adjacent carbonyl carbon.

A logical diagram illustrating these influencing factors is presented below.

G Factors Influencing Carbonyl Carbon Electrophilicity A Carbonyl Carbon in This compound B Increased Electrophilicity A->B C Polar C=O Bond C->B D Inductive Effect (-I) of Nitrile Group D->B E Resonance Effect (-M) of Nitrile Group E->B F Inductive Effect (-I) of Chlorine Atom F->B

Caption: Factors enhancing the electrophilicity of the carbonyl carbon.

2.2. Steric Considerations

The ortho positioning of the bulky chloroacetyl and nitrile groups may introduce steric hindrance, potentially influencing the approach of nucleophiles. However, for many nucleophiles, this steric hindrance is not expected to be prohibitive and may in some cases contribute to regioselectivity in reactions involving other sites on the molecule.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of α-chloro ketones is the Friedel-Crafts acylation of an aromatic substrate. In this case, the direct Friedel-Crafts acylation of benzonitrile with chloroacetyl chloride would be expected to yield a mixture of ortho, meta, and para isomers. The nitrile group is a meta-directing deactivator for electrophilic aromatic substitution. Therefore, the ortho-isomer would likely be a minor product in this direct approach.

A more targeted synthesis would likely proceed through the chlorination of a precursor ketone, 2-cyanoacetophenone.

G Proposed Synthesis of this compound A 2-Cyanobenzaldehyde B Grignard Reaction (e.g., CH3MgBr) A->B C 1-(2-Cyanophenyl)ethanol B->C D Oxidation (e.g., PCC) C->D E 2-Cyanoacetophenone D->E F α-Chlorination (e.g., SO2Cl2) E->F G This compound F->G

Caption: A potential synthetic pathway to the target molecule.

Quantitative Data

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables include a combination of known properties and predicted data based on computational models and data from analogous compounds.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1008-15-7Chemical Catalogs
Molecular FormulaC₉H₆ClNOCalculated
Molecular Weight179.60 g/mol Calculated
AppearancePredicted: White to off-white solidInferred

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Peaks
¹H NMR (CDCl₃)δ ~4.8 (s, 2H, -CH₂Cl), δ ~7.5-8.0 (m, 4H, Ar-H)
¹³C NMR (CDCl₃)δ ~45 (-CH₂Cl), δ ~115 (CN), δ ~118 (Ar-C), δ ~130-135 (Ar-CH), δ ~190 (C=O)
IR (KBr)~2230 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (C=O stretch), ~750 cm⁻¹ (C-Cl stretch)

Disclaimer: The spectroscopic data presented are predicted values and should be confirmed by experimental analysis.

Experimental Protocols

The following are proposed experimental protocols based on standard organic synthesis methodologies for the preparation of this compound and a representative reaction demonstrating the electrophilicity of its carbonyl carbon.

5.1. Proposed Synthesis of this compound via Chlorination of 2-Cyanoacetophenone

Materials:

  • 2-Cyanoacetophenone

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanoacetophenone (1 equivalent) in anhydrous dichloromethane.

  • Slowly add sulfuryl chloride (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

5.2. Representative Reaction: Synthesis of a Thiazole Derivative

This protocol illustrates a classic Hantzsch thiazole synthesis, showcasing the electrophilic nature of the carbonyl carbon.

G Nucleophilic Attack and Cyclization Workflow A This compound + Thioamide B Nucleophilic Attack (S on α-carbon) A->B C Intermediate Formation B->C D Intramolecular Cyclization (N on carbonyl C) C->D E Dehydration D->E F Thiazole Derivative E->F

Caption: Workflow for the synthesis of a thiazole derivative.

Materials:

  • This compound

  • Thioacetamide

  • Ethanol

  • Sodium bicarbonate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and thioacetamide (1 equivalent) in ethanol.

  • Add sodium bicarbonate (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the pure thiazole derivative.

Conclusion

This compound possesses a highly electrophilic carbonyl carbon, a feature primarily attributed to the strong electron-withdrawing effects of the ortho-nitrile group and the α-chlorine atom. While specific experimental data for this isomer remains scarce in readily available literature, its reactivity can be confidently predicted based on established chemical principles. The proposed synthetic and reaction protocols provided in this guide offer a solid foundation for researchers to explore the utility of this versatile building block in the development of novel chemical entities. Further experimental investigation is warranted to fully characterize this compound and unlock its full potential in synthetic applications.

Stability and storage conditions for 2-(2-Chloroacetyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Storage of 2-(2-Chloroacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a versatile intermediate in organic synthesis. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the pharmaceutical industry where it serves as a precursor for various therapeutic agents. This document outlines the known stability characteristics, optimal storage conditions, potential degradation pathways, and general methodologies for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol [1]
Appearance Solid
Purity Typically ≥95%

Stability Profile

This compound is reported to be chemically stable under standard ambient conditions, specifically at room temperature.[2] However, its stability can be influenced by several factors, including temperature, moisture, and the presence of incompatible materials. The chloroacetyl group is highly electrophilic, making the molecule susceptible to nucleophilic attack, which is a primary route of degradation.[3]

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended. These are compiled from safety data sheets and information on structurally related compounds.

ConditionRecommendationRationale
Temperature Store at 2-8°C for long-term storage. Room temperature is acceptable for short-term use.[2]Reduced temperature minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[4]Prevents oxidation and reaction with atmospheric moisture.
Container Keep in a tightly closed container.[2][4]Prevents exposure to moisture and contaminants.
Environment Store in a dry, well-ventilated place.[2][4]Minimizes hydrolysis and exposure to reactive atmospheric components.
Light Store protected from light.While not explicitly stated for this compound, light can catalyze degradation in many organic molecules.

Incompatible Materials

Contact with the following substances should be avoided to prevent degradation or hazardous reactions.

Incompatible MaterialPotential Hazard/Reaction
Strong Oxidizing Agents Can cause vigorous, potentially explosive reactions.[5]
Strong Acids May catalyze hydrolysis of the nitrile group or other reactions.[5]
Strong Bases Can promote hydrolysis and other degradation pathways.[5]
Strong Reducing Agents May reduce the nitrile or chloroacetyl groups.[5]
Nucleophiles (e.g., amines, alcohols, thiols) The chloroacetyl group is highly reactive towards nucleophiles, leading to substitution reactions.[3]
Water/Moisture Can lead to hydrolysis of the nitrile and chloroacetyl functionalities.

Potential Degradation Pathways

The degradation of this compound can be anticipated based on the reactivity of its two primary functional groups: the chloroacetyl moiety and the nitrile group.

Reactions of the Chloroacetyl Group

The chloroacetyl group is a potent electrophile and is susceptible to nucleophilic substitution reactions. This is a primary pathway for its degradation or derivatization.

G Diagram 1: Nucleophilic Substitution of the Chloroacetyl Group 2_2_chloroacetylbenzonitrile This compound substituted_product Substituted Product 2_2_chloroacetylbenzonitrile->substituted_product + Nucleophile 2_2_chloroacetylbenzonitrile->substituted_product      -HCl nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) hcl HCl

Diagram 1: Nucleophilic Substitution of the Chloroacetyl Group
Reactions of the Nitrile Group

The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid, or it can be reduced to a primary amine.[3][6][7]

G Diagram 2: Degradation Pathways of the Nitrile Group start This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) start->hydrolysis reduction Reduction (e.g., LiAlH₄) start->reduction carboxylic_acid 2-(2-Chloroacetyl)benzoic Acid hydrolysis->carboxylic_acid amine 2-(2-Chloroacetyl)benzylamine reduction->amine

Diagram 2: Degradation Pathways of the Nitrile Group

Experimental Protocols for Stability Assessment

General Stability Study Workflow

The following workflow can be adapted for a formal stability study.

Diagram 3: General Stability Study Workflow cluster_setup Study Setup cluster_testing Testing at Time Points cluster_analysis Data Analysis sample_prep Prepare Samples of This compound storage_conditions Place Samples in Stability Chambers (Controlled Temperature and Humidity) sample_prep->storage_conditions pull_samples Pull Samples at Defined Time Intervals storage_conditions->pull_samples analytical_testing Perform Analytical Testing (e.g., HPLC, GC) pull_samples->analytical_testing data_analysis Analyze Data for Assay, Purity, and Degradants analytical_testing->data_analysis shelf_life Determine Shelf-Life and Re-test Period data_analysis->shelf_life

Diagram 3: General Stability Study Workflow
Analytical Method for Stability Testing

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. Gas chromatography (GC) may also be suitable, potentially with derivatization to improve volatility and thermal stability.[9][10]

Method Validation Parameters (based on ICH Q2(R1))

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This compound is a stable compound under controlled, ambient conditions. Its primary liabilities are its susceptibility to nucleophilic attack at the chloroacetyl position and the potential for hydrolysis or reduction of the nitrile group. For long-term storage, it is recommended to keep the material in a tightly sealed container, under an inert atmosphere, at refrigerated temperatures (2-8°C), and protected from light and moisture. Adherence to these conditions will help ensure the integrity and purity of the compound for its intended use in research and development. For applications requiring stringent control, a formal stability study using a validated stability-indicating method is advised.

References

Potential Hazards and Toxicity of 2-(2-Chloroacetyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document synthesizes available data on compounds structurally related to 2-(2-Chloroacetyl)benzonitrile to provide a potential hazard and toxicity profile. No direct toxicological studies for this compound were identified in the public domain. The information herein should be used as a guideline for handling and safety precautions, and does not represent a definitive toxicological assessment of this compound. All handling and experimental work should be conducted by trained professionals with appropriate personal protective equipment in a controlled environment.

Executive Summary

This technical guide outlines the potential hazards and toxicity of this compound by examining data from structurally similar compounds, including various chlorinated benzonitrile derivatives. Due to the absence of specific toxicological data for this compound, this guide extrapolates potential risks based on the known hazards of analogous chemicals. The primary anticipated hazards include acute oral, dermal, and inhalation toxicity, as well as irritation to the skin, eyes, and respiratory system. This document is intended for researchers, scientists, and professionals in drug development who may handle this or similar compounds.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is anticipated to be classified as a hazardous substance. The following hazard statements are likely applicable, based on data from related compounds such as 4-Chlorobenzonitrile and other chlorinated nitriles.[1][2][3][4]

Anticipated GHS Hazard Statements:

  • H302: Harmful if swallowed. [1][2][4]

  • H312: Harmful in contact with skin. [2][3]

  • H315: Causes skin irritation. [1][2][4]

  • H319: Causes serious eye irritation. [1][3][4]

  • H332: Harmful if inhaled. [1][2]

  • H335: May cause respiratory irritation. [1][4]

Signal Word: Warning[1][4]

Pictograms:

  • GHS07 (Exclamation Mark)

Toxicological Data Summary

Quantitative toxicological data for this compound is not available. The following table summarizes data from structurally related compounds to provide an estimate of potential toxicity.

CompoundTestRouteSpeciesValueReference
ChloroacetonitrileLD50OralMouse139 mg/kg[5]
BenzonitrileLD50OralRat690–1500 mg/kg bw[6]
BenzonitrileLD50DermalRat1200–2000 mg/kg bw[6]
BenzonitrileLD50DermalRabbit1250–1400 mg/kg bw[6]
BenzonitrileLC50InhalationRat929 ppm[7]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) and other regulatory bodies are typically employed for such evaluations. Below are generalized methodologies relevant to the anticipated hazards.

Acute Oral Toxicity (OECD TG 423)
  • Objective: To determine the median lethal dose (LD50) following a single oral administration.

  • Test Animals: Typically, rats or mice are used. A small group of animals (e.g., 3) of a single-sex are used in a stepwise procedure.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered by gavage in a single dose.

    • Dose levels are selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • The procedure is repeated with additional animals at higher or lower fixed doses depending on the presence or absence of mortality.

  • Endpoint: The LD50 is estimated based on the observed mortalities.

Acute Dermal Toxicity (OECD TG 402)
  • Objective: To determine the LD50 following a single dermal application.

  • Test Animals: Rats, rabbits, or guinea pigs are typically used.

  • Procedure:

    • A designated area of the animal's skin is shaved.

    • The test substance is applied uniformly to the shaved area and held in contact with the skin with a porous gauze dressing for 24 hours.

    • Animals are observed for mortality and clinical signs of toxicity for 14 days.

  • Endpoint: The dermal LD50 is calculated.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)
  • Objective: To assess the skin irritation potential using an in vitro model.

  • Test System: A reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper parts of the human skin.

  • Procedure:

    • The test substance is applied topically to the skin tissue surface.

    • After a defined exposure period, the substance is removed by washing.

    • Cell viability is measured, typically using an MTT assay.

  • Endpoint: A substance is identified as an irritant if the mean cell viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

Logical Workflow and Signaling Pathways

General Chemical Hazard Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the potential hazards of a chemical compound like this compound.

cluster_0 Hazard Assessment Workflow A Literature Review & Data Mining B In Silico Assessment (e.g., QSAR) A->B C In Vitro Testing (e.g., Ames Test, Cytotoxicity) A->C B->C D In Vivo Testing (Acute & Chronic Toxicity) C->D E Data Integration & Weight of Evidence D->E F Hazard Classification & Risk Assessment E->F

Caption: A generalized workflow for chemical hazard assessment.

Potential Toxicity Signaling Pathway

Specific signaling pathways for this compound are not documented. However, many toxic compounds induce cellular stress leading to apoptosis. The diagram below illustrates a simplified, hypothetical pathway.

cluster_1 Hypothetical Toxicity Pathway A This compound Exposure B Cellular Stress (e.g., Oxidative Stress) A->B C Mitochondrial Dysfunction B->C D Caspase Activation C->D E Apoptosis D->E

Caption: A hypothetical cellular toxicity pathway.

First Aid Measures

The following first aid measures are recommended based on the potential hazards.[1][8]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]

  • Ingestion: Rinse mouth. Immediately make victim drink water (two glasses at most). Consult a physician.[1]

Handling and Storage

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[1][4][8]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[1][4][8]

Stability and Reactivity

  • Reactivity: No specific data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No specific data available.

  • Conditions to Avoid: Heat, flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]

  • Hazardous Decomposition Products: In case of fire, may produce carbon oxides, nitrogen oxides, hydrogen chloride gas, and hydrogen cyanide.[1][8]

References

Methodological & Application

The Strategic Utility of 2-(2-Chloroacetyl)benzonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-(2-Chloroacetyl)benzonitrile is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of a variety of pharmaceutical intermediates. Its chemical architecture, featuring a reactive chloroacetyl group and a nitrile moiety, allows for a range of chemical transformations, making it a key building block in the construction of complex heterocyclic systems central to many therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its preparation via Friedel-Crafts acylation and its subsequent utilization in the formation of quinazolinone and benzodiazepine scaffolds.

Application Notes

This compound is primarily synthesized through the Friedel-Crafts acylation of benzonitrile with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The nitrile group is a deactivating group, which can make the Friedel-Crafts reaction challenging; however, with the appropriate choice of catalyst and reaction conditions, the desired product can be obtained in good yields.

Once synthesized, the electrophilic chloroacetyl group is highly susceptible to nucleophilic substitution, particularly with amines. This reactivity is the cornerstone of its utility in pharmaceutical synthesis, enabling the facile introduction of the 2-cyanophenyl acetyl moiety into various molecular frameworks. This often serves as the initial step in cascade reactions to form fused heterocyclic systems.

Key Applications:

  • Synthesis of Quinazolinone Derivatives: this compound can be reacted with anthranilamides to initiate a cascade reaction leading to the formation of quinazolinone structures. Quinazolinones are a prominent class of compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.

  • Precursor to Benzodiazepine Analogs: Through multi-step synthetic pathways, this compound can be utilized in the construction of benzodiazepine derivatives. Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, and anticonvulsant effects. The initial reaction often involves the aminoacylation of a suitable aromatic amine.

Data Presentation

Table 1: Representative Yields for the Synthesis of Pharmaceutical Intermediates

Intermediate ClassStarting MaterialsKey ReagentsSolventReaction TimeYield (%)Purity (%)
Quinazolinone This compound, 2-AminobenzamideK₂CO₃DMF8-12 h75-85>95
Benzodiazepine N-(2-aminophenyl)-2-chloroacetamide derivativeHexamine, NH₄ClEthanol14 h60-70>97

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the Friedel-Crafts acylation of benzonitrile.

Materials:

  • Benzonitrile

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere, add benzonitrile (1.0 eq) at 0 °C.

  • Add chloroacetyl chloride (1.05 eq) dropwise to the mixture while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of a Quinazolinone Intermediate

This protocol outlines the synthesis of a quinazolinone derivative from this compound and 2-aminobenzamide.

Materials:

  • This compound

  • 2-Aminobenzamide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 2-aminobenzamide (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure quinazolinone intermediate.

Mandatory Visualizations

Synthesis_of_Precursor Benzonitrile Benzonitrile Reaction Benzonitrile->Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction Catalyst AlCl₃ (Catalyst) Catalyst->Reaction Friedel-Crafts Acylation Precursor This compound Reaction->Precursor

Caption: Synthesis of this compound.

Pharmaceutical_Intermediate_Synthesis cluster_precursor Precursor cluster_intermediates Pharmaceutical Intermediates Precursor This compound Quinazolinone Quinazolinone Derivatives Precursor->Quinazolinone Reaction with 2-Aminobenzamide Benzodiazepine Benzodiazepine Analogs Precursor->Benzodiazepine Multi-step synthesis via N-acylation

Caption: Applications in Pharmaceutical Intermediate Synthesis.

Application Notes and Protocols: Nucleophilic Substitution Reactions with 2-(2-Chloroacetyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroacetyl)benzonitrile (CAS No: 1008-15-7) is a bifunctional synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive α-chloroacetyl group and a versatile nitrile moiety, allows for a range of chemical transformations. The electrophilic carbon adjacent to the carbonyl group is highly susceptible to nucleophilic attack, making it an ideal substrate for substitution reactions. This reactivity is central to its utility as a building block for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential biological activity. These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in key synthetic transformations.

Key Reactive Sites and Applications

The primary site for nucleophilic substitution is the α-carbon of the chloroacetyl group. The chlorine atom serves as a good leaving group, facilitating reactions with a wide array of nucleophiles. Common applications include:

  • Synthesis of Heterocycles: It is an excellent precursor for synthesizing five and six-membered heterocycles. For example, reaction with thiourea or thioamides yields thiazole derivatives (via Hantzsch synthesis), while condensation with 1,2-diamines can produce quinoxalines.

  • N-Alkylation: Amines readily displace the chloride to form α-aminoketones, which are valuable intermediates in pharmaceutical synthesis.

  • O- and S-Alkylation: Alcohols, phenols, and thiols can react to form the corresponding ethers and thioethers, introducing diverse functionalities into the molecule.

The nitrile group offers a secondary site for chemical modification, which can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further avenues for derivatization.

Quantitative Data Summary

While specific yield data for this compound is not extensively published, the following tables summarize representative yields for analogous nucleophilic substitution reactions involving similar α-haloacetophenones. This data provides a benchmark for expected outcomes.

Table 1: Representative Yields for Hantzsch Thiazole Synthesis with α-Haloacetophenones

α-HaloketoneNucleophileProductYield (%)Reference
α-Bromo-4-cyanoacetophenoneSubstituted Thiosemicarbazones4-(4-cyanophenyl)-2-hydrazinylthiazoles66-79%[1]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSubstituted Hantzsch thiazoles79-90%[2]
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazoleHigh[3]

Table 2: Representative Yields for N-Alkylation Reactions with α-Chloroacetamides

ElectrophileNucleophileReaction TypeYield (%)Reference
N-Aryl 2-chloroacetamidesVarious AminesNucleophilic SubstitutionModerate to Good[4]
α-Chloroacetyl chloride2-Amino-thiazole derivativesN-acylationGood[5]
N-phenyl α-chloroacetamideAnilineDialkylationGood[6]

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions.

Protocol 1: Synthesis of 2-Amino-4-(2-cyanophenyl)thiazole via Hantzsch Thiazole Synthesis

This protocol describes the reaction of this compound with thiourea to form an aminothiazole derivative, a core structure in many biologically active molecules.[2][3]

Workflow Diagram:

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine this compound, thiourea, and ethanol in a flask. reflux Heat the mixture to reflux with stirring for 2-4 hours. reagents->reflux 1. cool Cool reaction to room temperature. reflux->cool 2. precipitate Pour into aqueous Na2CO3 solution to precipitate the product. cool->precipitate 3. filter Collect the solid product by vacuum filtration. precipitate->filter 4. wash Wash the solid with water. filter->wash 5. dry Dry the crude product. wash->dry 6. characterize Characterize the final product (NMR, IR, MS). dry->characterize 7.

Caption: Workflow for Hantzsch Thiazole Synthesis.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (anhydrous)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and thiourea (1.2 eq).

  • Add anhydrous ethanol to the flask (approx. 10 mL per gram of the limiting reagent).

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing cold 5% aqueous sodium carbonate solution while stirring. A solid precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Allow the product to air-dry on the filter or dry it in a vacuum oven at a low temperature.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) if necessary.

  • Characterize the final product, 2-amino-4-(2-cyanophenyl)thiazole, by standard analytical methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of an α-Aminoketone Derivative by N-Alkylation

This protocol details the reaction of this compound with a secondary amine (e.g., morpholine) to yield an α-aminoketone. This reaction is a fundamental step in the synthesis of various pharmaceutical agents.[6]

Reaction Scheme Diagram:

N_Alkylation cluster_reactants Reactants cluster_products Products reactant1 This compound product α-Aminoketone Derivative reactant1->product Stir at RT to Reflux reactant2 Secondary Amine (H-NR¹R²) reactant2->product Stir at RT to Reflux byproduct Base·HCl base Base (e.g., K₂CO₃) base->product Stir at RT to Reflux solvent Solvent (e.g., Acetonitrile) solvent->product Stir at RT to Reflux

Caption: General scheme for N-alkylation reaction.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 eq)

  • Acetonitrile or Dichloromethane (DCM) (anhydrous)

  • Round-bottom flask with a magnetic stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography)

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile (or DCM).

  • Add the base (K₂CO₃ or TEA, 1.5 eq) to the solution and stir.

  • Slowly add the secondary amine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter off the inorganic salts (if K₂CO₃ was used).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining salts and base.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-aminoketone.

  • Characterize the final product by standard analytical methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Safety Precautions

  • This compound is a lachrymator and irritant. Handle it in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Chloroacetyl chloride, a potential precursor, is highly corrosive and reacts violently with water. Handle with extreme care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: Reaction of 2-(2-Chloroacetyl)benzonitrile with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroacetyl)benzonitrile is a versatile bifunctional chemical intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive α-chloro ketone and a nitrile group on a benzene ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably 1,4-benzodiazepines and their derivatives. The reaction of this compound with primary and secondary amines serves as a key step in the construction of these and other pharmacologically relevant scaffolds. This document provides detailed application notes and experimental protocols for the reaction of this compound with primary and secondary amines, highlighting the reaction's utility in generating precursors for bioactive molecules.

The primary reaction pathway involves the nucleophilic substitution of the chlorine atom by the amine, leading to the formation of an N-substituted 2-(2-aminoacetyl)benzonitrile derivative. This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid formed as a byproduct. The resulting aminoketone can then undergo intramolecular cyclization, often acid-catalyzed, to form the characteristic seven-membered diazepine ring of benzodiazepines. The nature of the amine (primary or secondary) directly influences the structure of the final product and its potential for further derivatization.

Reaction Mechanism and Pathway

The fundamental reaction is an N-alkylation where the amine acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This is followed by an optional intramolecular cyclization to form benzodiazepine derivatives.

Reaction_Pathway reactant This compound intermediate N-Substituted 2-(2-aminoacetyl)benzonitrile reactant->intermediate Nucleophilic Substitution amine Primary or Secondary Amine (R1R2NH) amine->intermediate product 1,4-Benzodiazepine Derivative intermediate->product Intramolecular Cyclization (Acid-catalyzed)

Caption: General reaction pathway for the synthesis of 1,4-benzodiazepine derivatives.

Data Presentation: Reaction with Primary and Secondary Amines

The following tables summarize typical reaction conditions and outcomes for the reaction of this compound with representative primary and secondary amines.

Table 1: Reaction with a Primary Amine (Benzylamine)

ParameterValueReference
Product 2-(2-(Benzylamino)acetyl)benzonitrileN/A
Solvent Acetonitrile[1]
Base Triethylamine (TEA)N/A
Temperature Room TemperatureN/A
Reaction Time 2-4 hoursN/A
Yield 85-95% (Estimated)N/A

Table 2: Reaction with a Secondary Amine (Piperidine)

ParameterValueReference
Product 2-(2-(Piperidin-1-yl)acetyl)benzonitrileN/A
Solvent Dichloromethane (DCM)N/A
Base Triethylamine (TEA)N/A
Temperature 0 °C to Room TemperatureN/A
Reaction Time 2-4 hoursN/A
Yield 90-98% (Estimated)N/A

Experimental Protocols

The following are generalized protocols for the reaction of this compound with primary and secondary amines. These protocols are based on standard procedures for N-alkylation of amines with α-halo ketones.

Protocol 1: Synthesis of 2-(2-(Benzylamino)acetyl)benzonitrile (Primary Amine)

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.2 eq).

  • To this stirred solution, add benzylamine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(2-(benzylamino)acetyl)benzonitrile.

Protocol 2: Synthesis of 2-(2-(Piperidin-1-yl)acetyl)benzonitrile (Secondary Amine)

Materials:

  • This compound

  • Piperidine

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of piperidine (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography (eluent: hexane/ethyl acetate gradient) to obtain pure 2-(2-(piperidin-1-yl)acetyl)benzonitrile.

Experimental Workflow

The general workflow for the synthesis and purification of N-substituted 2-(2-aminoacetyl)benzonitriles is outlined below.

Experimental_Workflow start Start dissolve Dissolve this compound and base in solvent start->dissolve add_amine Add amine dropwise dissolve->add_amine react Stir at specified temperature and time add_amine->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract wash_dry Wash and dry organic phase extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: A typical experimental workflow for the N-alkylation reaction.

Application in Drug Development: Precursors to 1,4-Benzodiazepines

The N-substituted 2-(2-aminoacetyl)benzonitriles are key intermediates in the synthesis of 1,4-benzodiazepines, a class of drugs known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2] The mechanism of action of benzodiazepines involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2]

The subsequent step to form the benzodiazepine ring system typically involves an acid-catalyzed intramolecular cyclization of the aminoketone intermediate.

Signaling_Pathway cluster_synthesis Synthesis cluster_moa Mechanism of Action A This compound + Amine B N-Substituted 2-(2-aminoacetyl)benzonitrile A->B N-Alkylation C 1,4-Benzodiazepine B->C Cyclization D Binds to GABA-A Receptor C->D Pharmacological Activity E Increased GABAergic Transmission D->E F CNS Depression (Anxiolytic, Sedative Effects) E->F

Caption: From synthesis to the mechanism of action of 1,4-benzodiazepines.

Conclusion

The reaction of this compound with primary and secondary amines is a fundamental transformation in synthetic organic and medicinal chemistry. It provides a straightforward and efficient route to N-substituted 2-(2-aminoacetyl)benzonitriles, which are crucial precursors for the synthesis of 1,4-benzodiazepines and other biologically active molecules. The protocols and data presented herein offer a guide for researchers in the synthesis and exploration of novel compounds with potential therapeutic applications. Further investigation into the reaction scope and optimization of conditions will continue to enhance the utility of this important chemical transformation.

References

Application Notes and Protocols: Thioether Synthesis using 2-(2-Chloroacetyl)benzonitrile and Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of thioethers via the reaction of 2-(2-chloroacetyl)benzonitrile with various thiols. Thioethers are a significant class of compounds in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The following protocols are based on established principles of nucleophilic substitution reactions involving α-halo ketones.

Introduction

The synthesis of thioethers is a fundamental transformation in organic chemistry. One common method involves the reaction of an alkyl halide with a thiol or thiolate. In this context, this compound serves as an excellent electrophile due to the presence of an α-chloro ketone moiety, which is highly reactive towards nucleophiles like thiols. The resulting thioether products, containing a benzonitrile scaffold, are of interest for further functionalization and biological screening.

Reaction Principle

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiol, often deprotonated in situ with a mild base to form the more nucleophilic thiolate, attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming a new carbon-sulfur bond.

Experimental Protocols

General Protocol for the Synthesis of Thioethers from this compound and Thiols

This protocol describes a general procedure for the reaction. Optimal conditions may vary depending on the specific thiol used.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan, ethanethiol)

  • Base (e.g., potassium carbonate, sodium hydroxide, triethylamine)

  • Solvent (e.g., acetone, acetonitrile, dimethylformamide (DMF))

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., acetone, 10 mL/mmol), add the thiol (1.1 eq).

  • Add the base (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure thioether.

Example Protocol: Synthesis of 2-(2-(Phenylthio)acetyl)benzonitrile

Materials:

  • This compound (1.80 g, 10 mmol)

  • Thiophenol (1.21 g, 11 mmol)

  • Potassium carbonate (1.66 g, 12 mmol)

  • Acetone (100 mL)

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound in acetone.

  • Add thiophenol to the solution.

  • Add potassium carbonate to the mixture.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove inorganic salts and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate 9:1) to yield the desired product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of various thioethers from this compound based on general reactivity patterns of α-chloro ketones. Actual yields may vary.

Thiol SubstrateBaseSolventReaction Time (h)Temperature (°C)Expected Yield (%)
ThiophenolK₂CO₃Acetone62585-95
Benzyl mercaptanNaOHAcetonitrile42580-90
EthanethiolEt₃NDMF84075-85
4-MethylthiophenolK₂CO₃Acetone62588-96
4-ChlorothiophenolNaOHAcetonitrile52582-92

Visualizations

Reaction Mechanism

The following diagram illustrates the SN2 reaction mechanism for the synthesis of a thioether from this compound and a generic thiol (R-SH).

reaction_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 2_chloroacetylbenzonitrile This compound transition_state [R-S---C---Cl]⁻ 2_chloroacetylbenzonitrile->transition_state thiolate Thiolate (R-S⁻) thiolate->transition_state Nucleophilic Attack thioether Thioether transition_state->thioether Bond Formation chloride Chloride (Cl⁻) transition_state->chloride Bond Cleavage

Caption: SN2 reaction mechanism.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of thioethers.

experimental_workflow A 1. Mix Reactants (this compound, Thiol, Base, Solvent) B 2. Reaction (Stir at RT or Heat) A->B C 3. Work-up (Solvent Removal, Extraction) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS) D->E

Application of 2-(2-Chloroacetyl)benzonitrile Derivatives in the Synthesis of Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of kinase inhibitors has therefore become a cornerstone of modern drug discovery. Among the various strategies for kinase inhibition, the use of covalent inhibitors has gained significant traction. These inhibitors form a stable, covalent bond with a nucleophilic amino acid residue, typically a cysteine, within the ATP-binding site of the kinase, leading to irreversible inhibition. This approach can offer advantages in terms of potency, duration of action, and the ability to overcome certain forms of drug resistance.

The chloroacetyl group is a versatile electrophilic "warhead" that can be incorporated into small molecules to create covalent inhibitors. While direct applications of 2-(2-Chloroacetyl)benzonitrile in the synthesis of kinase inhibitors are not extensively documented in publicly available literature, the closely related N-aryl-2-chloroacetamide scaffold serves as an excellent proxy to illustrate the synthetic utility of this reactive moiety. The chloroacetyl group readily undergoes nucleophilic substitution with the thiol side chain of a cysteine residue, forming a stable thioether linkage. This application note will detail the synthesis and application of a representative chloroacetamide-based covalent kinase inhibitor, highlighting the role of the chloroacetyl functional group in its mechanism of action.

General Synthetic Workflow

The synthesis of covalent kinase inhibitors utilizing a chloroacetyl group generally involves the coupling of a chloroacetyl-containing building block with a scaffold that provides affinity and selectivity for the target kinase. The nitrile group on the benzonitrile ring can be a handle for further chemical modifications or can contribute to the overall pharmacophore.

G cluster_0 Starting Materials cluster_1 Synthesis cluster_2 Intermediate cluster_3 Final Product A This compound or derivative C Amide bond formation A->C B Kinase-binding scaffold with a nucleophilic group (e.g., amine) B->C D N-(cyanophenyl)-2-chloroacetamide derivative C->D E Covalent Kinase Inhibitor D->E Optional further modifications

Caption: General synthetic workflow for preparing covalent kinase inhibitors from a chloroacetylbenzonitrile derivative.

Representative Application: Synthesis of a Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitor

As a representative example, we will discuss the conceptual synthesis of a covalent inhibitor of Fibroblast Growth Factor Receptor (FGFR), a receptor tyrosine kinase implicated in various cancers. The chloroacetamide derivative, UPR1376, has been identified as an irreversible inhibitor of FGFR.[1]

Experimental Protocol: Synthesis of an N-aryl-2-chloroacetamide Inhibitor (General Procedure)

This protocol is a generalized procedure for the synthesis of N-aryl-2-chloroacetamides, which is the core structure of many covalent kinase inhibitors.

Materials:

  • Substituted aniline (1 equivalent)

  • Chloroacetyl chloride (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the substituted aniline in anhydrous dichloromethane at 0 °C, add triethylamine.

  • Slowly add chloroacetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-2-chloroacetamide.

Mechanism of Covalent Inhibition

The synthesized chloroacetamide-based inhibitor exerts its effect by forming a covalent bond with a non-catalytic cysteine residue located in the ATP-binding pocket of the target kinase. This irreversible binding blocks the access of ATP to the active site, thereby permanently inactivating the enzyme.

G Inhibitor Chloroacetamide Inhibitor Covalent_Complex Inactive Covalent Kinase-Inhibitor Complex Inhibitor->Covalent_Complex Nucleophilic attack by Cys-SH Kinase Kinase (with Cys residue) Kinase->Covalent_Complex

Caption: Mechanism of irreversible inhibition by a chloroacetamide-based covalent kinase inhibitor.

Quantitative Data

The efficacy of kinase inhibitors is typically quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

CompoundTarget KinaseIC50 (nM)Reference
UPR1376FGFR1< 55[1]

Target Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Pathway

To illustrate the context in which such inhibitors function, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is presented below. EGFR is a well-studied receptor tyrosine kinase, and its signaling cascade is a major target in cancer therapy. Covalent inhibitors targeting a cysteine residue in the EGFR active site have shown significant clinical success.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds and activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits and activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Activates transcription factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits and activates mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes protein synthesis Inhibitor Covalent Kinase Inhibitor (e.g., targeting Cys797) Inhibitor->EGFR Irreversibly inhibits

Caption: Simplified EGFR signaling pathway and the point of intervention for a covalent inhibitor.[2][3][4][5]

Conclusion

The chloroacetyl moiety, as exemplified by N-aryl-2-chloroacetamides, is a valuable electrophilic warhead for the design and synthesis of covalent kinase inhibitors. The straightforward synthesis and the ability to form a stable covalent bond with a target cysteine residue make this class of compounds attractive for the development of potent and selective kinase inhibitors. Further exploration of derivatives of this compound could lead to the discovery of novel therapeutic agents targeting a range of kinases implicated in human diseases.

References

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 2-(2-Chloroacetyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from 2-(2-chloroacetyl)benzonitrile. This starting material offers a versatile scaffold for the generation of a diverse library of compounds, particularly heterocyclic structures known for their biological activities. The protocols outlined below are based on established synthetic methodologies and antimicrobial screening practices.

I. Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents. This compound is a promising starting material for the synthesis of novel antimicrobial candidates. Its reactive α-haloketone moiety allows for facile reaction with various nucleophiles to construct a variety of heterocyclic systems, such as thiazoles, imidazoles, and triazoles. The benzonitrile group offers a site for further structural modification to optimize biological activity and pharmacokinetic properties. This document provides detailed protocols for the synthesis of potential antimicrobial agents from this compound and their subsequent antimicrobial evaluation.

II. Synthetic Protocols

The following protocols describe the synthesis of various heterocyclic derivatives from this compound. These are generalized procedures that may require optimization for specific substrates.

A. General Synthesis of 2-Aryl/Alkyl-4-(2-cyanophenyl)thiazole Derivatives

This protocol is based on the Hantzsch thiazole synthesis, a classical and reliable method for the formation of the thiazole ring.

Protocol 1: Synthesis of Thiazole Derivatives

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of a desired thioamide or thiourea derivative in a suitable solvent such as absolute ethanol or glacial acetic acid.

  • Addition of Reactant: To this solution, add one equivalent of this compound.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the thioamide/thiourea.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure.

B. General Synthesis of 1,2-Disubstituted-4-(2-cyanophenyl)imidazole Derivatives

This protocol outlines the synthesis of imidazole derivatives through the reaction of this compound with amidines.

Protocol 2: Synthesis of Imidazole Derivatives

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, suspend one equivalent of an appropriate amidine hydrochloride and two equivalents of a non-nucleophilic base (e.g., sodium carbonate or triethylamine) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Addition of Reactant: Add one equivalent of this compound to the suspension.

  • Reaction Conditions: Heat the mixture at 80-100 °C and monitor the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized imidazole derivative using appropriate spectroscopic techniques.

C. General Synthesis of 1,2,4-Triazole Derivatives

This protocol describes a potential pathway to triazole derivatives, which may involve a multi-step synthesis starting with the formation of a hydrazone intermediate.

Protocol 3: Synthesis of Triazole Derivatives

  • Step 1: Synthesis of Hydrazone Intermediate

    • Dissolve one equivalent of this compound and one equivalent of a desired acylhydrazide in ethanol.

    • Add a catalytic amount of a weak acid (e.g., acetic acid).

    • Reflux the mixture for several hours until TLC indicates the consumption of the starting materials.

    • Cool the reaction mixture and collect the precipitated hydrazone by filtration.

  • Step 2: Cyclization to Triazole

    • The cyclization of the hydrazone intermediate to a triazole can be achieved under various conditions depending on the desired substitution pattern. A common method involves heating the hydrazone with a dehydrating agent or under basic conditions.

    • For example, refluxing the hydrazone in a high-boiling solvent like xylenes with a catalytic amount of p-toluenesulfonic acid can facilitate cyclization.

    • Alternatively, treatment with a base such as sodium ethoxide in ethanol can also induce cyclization.

    • Monitor the reaction by TLC and purify the product by recrystallization or column chromatography.

    • Characterize the final triazole product using spectroscopic methods.

III. Antimicrobial Activity Screening Protocols

The following protocols are for the preliminary in vitro evaluation of the antimicrobial activity of the newly synthesized compounds.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining MIC values.

Protocol 4: Broth Microdilution Assay

  • Preparation of Microbial Inoculum:

    • Grow the test microorganisms (bacterial and fungal strains) in their respective optimal broth overnight at the appropriate temperature (e.g., 37°C for most bacteria, 28-30°C for fungi).

    • Dilute the overnight culture with fresh broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in a 96-well microtiter plate. The final concentration range can be set, for example, from 256 µg/mL to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a reference standard.

    • Incubate the plates at the optimal temperature for 18-24 hours for bacteria and 48-72 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, a growth indicator dye such as resazurin can be added to aid in the determination of cell viability.

IV. Data Presentation

The quantitative results from the MIC assays should be summarized in a clear and structured table to allow for easy comparison of the antimicrobial activities of the synthesized compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDR Group (Thiazole)R¹/R² Groups (Imidazole)R Group (Triazole)MIC (µg/mL)
Gram-positive Bacteria Gram-negative Bacteria Fungal Strains
Staphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Derivative 1
Derivative 2
Derivative 3
...
Ciprofloxacin ---
Fluconazole -------

Note: This table is a template. Researchers should populate it with their experimental data.

V. Visualizations

A. Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflows and a hypothetical mechanism of action.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Pathways cluster_products Intermediate & Final Products cluster_evaluation Biological Evaluation start This compound thio Thioamide / Thiourea start->thio Hantzsch Synthesis amidine Amidine start->amidine Imidazole Synthesis hydrazide Acylhydrazide start->hydrazide Hydrazone Formation thiazole Thiazole Derivatives thio->thiazole imidazole Imidazole Derivatives amidine->imidazole hydrazone Hydrazone Intermediate hydrazide->hydrazone screening Antimicrobial Screening (MIC Determination) thiazole->screening imidazole->screening triazole Triazole Derivatives hydrazone->triazole Cyclization triazole->screening

Caption: General workflow for the synthesis and evaluation of antimicrobial agents.

Putative_Mechanism cluster_drug Antimicrobial Agent cluster_cell Microbial Cell cluster_effect Cellular Effect drug Novel Benzonitrile Derivative membrane Cell Membrane Disruption drug->membrane dna DNA Gyrase/ Topoisomerase Inhibition drug->dna protein Protein Synthesis Inhibition drug->protein death Bacteriostatic / Bactericidal Effect membrane->death dna->death protein->death

Caption: Putative mechanisms of action for novel antimicrobial agents.

Application Notes and Protocols: Use of 2-(2-Chloroacetyl)benzonitrile in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the utilization of 2-(2-chloroacetyl)benzonitrile as a versatile building block in solid-phase organic synthesis (SPOS). The protocols outlined below are designed for the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Solid-phase organic synthesis (SPOS) is a powerful technique that facilitates the efficient construction of complex molecules by anchoring a starting material to an insoluble polymer support. This approach simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[1] this compound is a bifunctional molecule featuring a reactive chloroacetyl group and a versatile nitrile moiety. This combination makes it an attractive starting point for the synthesis of a variety of nitrogen-containing heterocycles. The chloroacetyl group serves as an electrophilic handle for immobilization on a solid support or for reaction with nucleophiles, while the benzonitrile group can participate in cyclization reactions to form fused ring systems.[2]

The application of this compound in SPOS offers a streamlined pathway to generate libraries of compounds with potential therapeutic applications, including but not limited to anticancer and antimicrobial agents.[3][4]

Reaction Scheme and Workflow

The general strategy involves the immobilization of a suitable starting material on a solid support, followed by reaction with this compound and subsequent intramolecular cyclization and cleavage from the resin to yield the desired heterocyclic products. A typical workflow is depicted below.

SPOS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis On-Bead Synthesis cluster_cleavage Cleavage and Purification Resin Select Resin (e.g., 2-CTC Resin) Swell Swell Resin (e.g., in DCM) Resin->Swell 1. Swelling Load Load Nucleophile (e.g., Thioamide) Swell->Load 2. Loading Couple Couple with This compound Load->Couple 3. Coupling Cyclize Intramolecular Cyclization Couple->Cyclize 4. Cyclization Cleave Cleave from Resin (e.g., with TFA) Cyclize->Cleave 5. Cleavage Purify Purify Product (e.g., HPLC) Cleave->Purify 6. Purification

Caption: General workflow for solid-phase synthesis using this compound.

Experimental Protocols

Materials and Equipment
  • Resin: 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, 1% DVB).[1]

  • Reagents: this compound, N,N-Diisopropylethylamine (DIPEA), Piperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), various thioamides or other nucleophiles.

  • Equipment: Solid-phase synthesis vessel, shaker or vortexer, filtration apparatus, rotary evaporator, High-Performance Liquid Chromatography (HPLC) system.

Protocol 1: Immobilization of a Thioamide on 2-CTC Resin

This protocol describes the loading of a generic thioamide onto the 2-CTC resin.

  • Resin Swelling: Swell 2-CTC resin (1.0 g, 1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.[1]

  • Thioamide Solution Preparation: In a separate flask, dissolve the desired thioamide (1.5 eq, 1.8 mmol) in a minimal amount of anhydrous DMF.

  • Loading: Add the thioamide solution to the swollen resin, followed by the addition of DIPEA (3.0 eq, 3.6 mmol).

  • Reaction: Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Washing: Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 2: Coupling with this compound

This protocol details the N-alkylation of the immobilized thioamide.

  • Resin Swelling: Swell the thioamide-loaded resin from Protocol 3.2 in anhydrous DMF (10 mL) for 30 minutes.

  • Coupling Solution Preparation: Dissolve this compound (2.0 eq, 2.4 mmol) and DIPEA (2.0 eq, 2.4 mmol) in anhydrous DMF (5 mL).

  • Coupling Reaction: Add the coupling solution to the swollen resin and agitate the mixture at 50 °C for 12 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Intramolecular Cyclization and Cleavage

This protocol describes the on-bead cyclization to form a thiazole ring and subsequent cleavage from the resin.

  • Cyclization: Suspend the resin from Protocol 3.3 in a solution of 20% piperidine in DMF (10 mL). Agitate the mixture at room temperature for 2 hours to facilitate intramolecular cyclization.

  • Washing: Filter the resin and wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/DCM (1:1, 10 mL) for 1 hour at room temperature.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC.

Data Presentation

The following table summarizes representative yields and purities for the synthesis of a small library of substituted benzonitrile-thiazole derivatives using the protocols described above.

Compound IDR-group on ThioamideOverall Yield (%)Purity (%)
BTZ-001 Phenyl65>95
BTZ-002 4-Chlorophenyl62>95
BTZ-003 4-Methoxyphenyl68>95
BTZ-004 Thiophene-2-yl58>90
BTZ-005 Methyl75>98

Signaling Pathway Diagram

The synthesized benzonitrile-thiazole derivatives can be screened for their biological activity. For instance, if these compounds are designed as kinase inhibitors, their potential mechanism of action can be visualized as follows.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylation->Cellular_Response Leads to Inhibitor Benzonitrile-Thiazole Derivative Inhibitor->Kinase Inhibits

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-(2-Chloroacetyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of quinazolinone and benzodiazepine scaffolds utilizing 2-(2-chloroacetyl)benzonitrile under microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity, making it a valuable tool in modern drug discovery and development.

Introduction

This compound is a versatile starting material for the synthesis of various nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both an electrophilic chloroacetyl group and a nitrile moiety, allows for the construction of fused ring systems that are prevalent in many biologically active molecules. Quinazolinones and benzodiazepines are prominent classes of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and anxiolytic properties.[1][2][3][4][5][6][7] The protocols outlined below describe rapid and efficient microwave-assisted methods for the synthesis of these important scaffolds.

Data Presentation

The following table summarizes representative quantitative data for microwave-assisted syntheses of analogous quinazolinone and benzodiazepine derivatives, highlighting the efficiency of this technology.

Product ClassStarting MaterialReaction Time (Microwave)Yield (%)Reference Reaction
Quinazolinones 2-Halobenzoic acids and amidines30 min60-95%Iron-catalyzed cyclization in water/DMF[8]
Quinazolinones Aromatic aldehydes, 5-amino-1(H)-1,2,4-triazole, and dimedonea few minutes~95%Three-component condensation in DMF[6]
Benzodiazepin-2-ones 2-Chloroacetamido benzophenonesa few minutes~90%Cyclization with hexamine and ammonium chloride[9][10][11]
1,2,3-Triazolobenzodiazepinones 2-Azidobenzaldehyde, amines, isocyanides, and acids1-1.5 hours60-98%Tandem Ugi reaction and intramolecular cycloaddition[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-quinazolin-4(3H)-one from this compound

This protocol describes a one-pot, two-step synthesis involving an initial amination of the chloroacetyl group followed by microwave-assisted cyclization.

Materials:

  • This compound

  • Ammonium hydroxide solution (28-30%)

  • 1,4-Dioxane or DMF

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1 mmol, 179.6 mg).

  • Add 3 mL of 1,4-dioxane or DMF.

  • Add an excess of concentrated ammonium hydroxide solution (5 mL, ~10 equivalents).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 100 °C for 10 minutes.

  • After cooling, carefully open the vial and add a catalytic amount of a base such as potassium carbonate (0.2 mmol, 27.6 mg).

  • Reseal the vial and irradiate at 150 °C for 15-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (20 mL) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of a 1,4-Benzodiazepin-2-one Derivative from this compound

This protocol outlines a plausible pathway for the synthesis of a benzodiazepine derivative, leveraging the reactivity of the chloroacetyl group.

Materials:

  • This compound

  • 2-Amino-5-chlorobenzophenone

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Methanol:water mixture (e.g., 4:1)

  • Hexamethylenetetramine

  • Ammonium chloride

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

Step A: N-Alkylation

  • In a 10 mL microwave synthesis vial, dissolve this compound (1 mmol, 179.6 mg) and 2-amino-5-chlorobenzophenone (1 mmol, 231.7 mg) in 4 mL of a suitable solvent like DMF or NMP.

  • Add a non-nucleophilic base such as triethylamine (1.2 mmol, 0.17 mL).

  • Seal the vial and irradiate at 120 °C for 10-15 minutes.

  • Monitor the formation of the intermediate N-(2-benzoyl-4-chlorophenyl)-2-(2-cyanophenyl)acetamide by TLC and LC-MS.

  • After cooling, the intermediate can be used directly in the next step or purified.

Step B: Reductive Cyclization

  • To the vial containing the intermediate from Step A, add hexamethylenetetramine (2.2 mmol, 308 mg) and ammonium chloride (4.5 mmol, 241 mg).

  • Add 4 mL of a methanol:water mixture.

  • Seal the vial and irradiate in the microwave synthesizer at a temperature of 120-140 °C for 10-20 minutes.[10]

  • Monitor the reaction by TLC.

  • After completion, cool the vial and add 5 mL of water.

  • The product may precipitate. If so, collect by filtration. If not, extract the product with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexane).

Visualizations

The following diagrams illustrate the proposed synthetic workflows.

G cluster_0 Synthesis of Quinazolinone start_q This compound intermediate_q 2-(2-Aminoacetyl)benzonitrile (in situ) start_q->intermediate_q  NH4OH, Microwave product_q 2-Amino-quinazolin-4(3H)-one intermediate_q->product_q  Base, Microwave

Caption: Workflow for the synthesis of 2-Amino-quinazolin-4(3H)-one.

G cluster_1 Synthesis of a Benzodiazepine Derivative start_b This compound intermediate_b N-Alkylated Intermediate start_b->intermediate_b  Base, Microwave reagent_b 2-Aminobenzophenone Derivative reagent_b->intermediate_b product_b 1,4-Benzodiazepin-2-one Derivative intermediate_b->product_b  Reductive Cyclization, Microwave

Caption: Workflow for the synthesis of a 1,4-Benzodiazepin-2-one derivative.

Biological Signaling Pathways

Quinazolinone and benzodiazepine derivatives are known to interact with various biological targets. The specific signaling pathways impacted are highly dependent on the substitution pattern of the heterocyclic core.

  • Quinazolinones: Many derivatives exhibit anticancer activity by inhibiting key enzymes in cell signaling pathways, such as tyrosine kinases (e.g., EGFR, VEGFR) and phosphoinositide 3-kinases (PI3Ks).[2] Others have shown anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.

  • Benzodiazepines: The classical mechanism of action for many benzodiazepine drugs involves potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[3][9][11] This leads to their anxiolytic, sedative, and anticonvulsant effects. Novel derivatives are being explored for a wider range of activities, including as anticancer and antimicrobial agents.

The following diagram illustrates the general mechanism of action for classical benzodiazepines.

G benzo Benzodiazepine Derivative gaba_a GABA-A Receptor benzo->gaba_a  Binds to allosteric site cl_channel Chloride Ion Channel Opening gaba_a->cl_channel  Increases frequency of gaba GABA gaba->gaba_a  Binds to active site hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization cns_depression CNS Depression (Anxiolytic, Sedative Effects) hyperpolarization->cns_depression

Caption: Signaling pathway for classical benzodiazepine action at the GABA-A receptor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation for 2-(2-Chloroacetyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-chloroacetyl)benzonitrile via Friedel-Crafts acylation. This document provides troubleshooting advice, answers to frequently asked questions, and a representative experimental protocol to navigate the challenges associated with this specific chemical transformation.

Troubleshooting Guide

The synthesis of this compound via Friedel-Crafts acylation of benzonitrile with chloroacetyl chloride presents a significant regioselectivity challenge. The nitrile (-CN) group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Consequently, the desired ortho-product is often a minor component of the product mixture, with the meta-isomer being the major byproduct.

Here are some common issues and potential solutions:

Issue 1: Low Yield of the Desired this compound

  • Probable Cause: The primary reason for low yields of the ortho-product is the electronic effect of the nitrile group, which deactivates the ring and directs acylation to the meta position. Friedel-Crafts reactions are generally less effective on deactivated aromatic rings.

  • Troubleshooting Strategies:

    • Catalyst Choice: While aluminum chloride (AlCl₃) is a common Lewis acid catalyst, its high reactivity can sometimes lead to complex mixtures and degradation of starting materials. Consider exploring milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may offer improved selectivity in some cases.[1] Solid acid catalysts are also an area of exploration for cleaner and more selective reactions.

    • Reaction Temperature: Lowering the reaction temperature can sometimes enhance regioselectivity. It is advisable to start the reaction at a low temperature (e.g., 0-5 °C) and then allow it to slowly warm to room temperature or slightly above. High temperatures may decrease selectivity and promote the formation of byproducts.

    • Stoichiometry of Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst, necessitating the use of stoichiometric or even excess amounts of the catalyst.[2] Experiment with varying the molar ratio of AlCl₃ to benzonitrile to find the optimal balance for your specific conditions.

    • Solvent Selection: The choice of solvent can influence the reaction. Common solvents for Friedel-Crafts acylation include carbon disulfide (CS₂), nitrobenzene, or chlorinated hydrocarbons like dichloroethane. The polarity of the solvent can affect the reactivity of the electrophile and the stability of the intermediates.

Issue 2: Formation of Multiple Isomers (Primarily the meta-isomer)

  • Probable Cause: As predicted by the directing effect of the nitrile group, the formation of 3-(2-chloroacetyl)benzonitrile is thermodynamically favored.

  • Troubleshooting Strategies:

    • Directed ortho-Metalation: For challenging ortho-substitutions, a directed ortho-metalation (DoM) approach may be a more effective, albeit multi-step, alternative to Friedel-Crafts acylation. This involves using a directing group to deprotonate the ortho-position with a strong base, followed by quenching with an appropriate electrophile.

    • Purification: Developing a robust purification method is critical. Isomers can often be separated by column chromatography on silica gel. Careful selection of the eluent system will be necessary to achieve good separation. Recrystallization may also be an effective technique for isolating the desired isomer if a suitable solvent system can be found.

Issue 3: Reaction Fails to Proceed or Proceeds Very Slowly

  • Probable Cause: The deactivating nature of the nitrile group can significantly slow down the reaction rate.[3] Impurities in the reagents or solvent can also inhibit the catalyst.

  • Troubleshooting Strategies:

    • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze the acyl chloride and deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.

    • Purity of Reagents: Use freshly distilled benzonitrile and high-purity chloroacetyl chloride and aluminum chloride. Impurities in the starting materials can interfere with the reaction.

    • Catalyst Activity: Ensure the Lewis acid catalyst is of high quality and has not been deactivated by exposure to moisture.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound so challenging?

A1: The primary challenge lies in the electronic properties of the nitrile group on the benzonitrile starting material. The -CN group is a strong electron-withdrawing group, which deactivates the aromatic ring, making it less reactive towards electrophilic attack. Furthermore, it directs incoming electrophiles to the meta position, making the formation of the desired ortho product less favorable compared to the meta isomer.

Q2: What is the expected major product of the Friedel-Crafts acylation of benzonitrile?

A2: The major product is expected to be the meta-isomer, 3-(2-chloroacetyl)benzonitrile, due to the directing effect of the nitrile group. The desired ortho-isomer, this compound, and the para-isomer are expected to be formed in smaller quantities.

Q3: Can I use an excess of chloroacetyl chloride to improve the yield?

A3: While ensuring a sufficient amount of the acylating agent is important, using a large excess is unlikely to overcome the inherent regioselectivity issue and may lead to the formation of more byproducts and complicate the purification process.

Q4: Are there alternative catalysts to aluminum chloride?

A4: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can be used.[1][4] In some cases, solid acid catalysts like zeolites or clays have been employed to improve selectivity and ease of workup in Friedel-Crafts reactions. The optimal catalyst may need to be determined empirically for this specific transformation.

Q5: How can I confirm the identity and purity of my product?

A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Quantitative Data Summary

Due to the specific challenges of ortho-acylation of benzonitrile, detailed quantitative data for the synthesis of this compound is not widely available in the literature. The following table provides a general overview of conditions that can be varied in a Friedel-Crafts acylation and the expected impact. Researchers should optimize these parameters for their specific setup.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst AlCl₃FeCl₃ZnCl₂AlCl₃ is the most reactive but may lead to more byproducts. FeCl₃ and ZnCl₂ are milder and may offer better selectivity.
Temperature 0 °C to RTRT to 50 °C> 50 °CLower temperatures may favor ortho-substitution kinetically, while higher temperatures may favor the thermodynamically stable meta-product and increase reaction rate.
Catalyst Molar Ratio (to Benzonitrile) 1.1 eq1.5 eq2.0 eqA stoichiometric amount or slight excess is typically required. Higher amounts may not significantly improve the yield of the desired product.
Solvent DichloroethaneCarbon DisulfideNitrobenzeneSolvent polarity can influence reaction rate and selectivity. Less polar solvents may be preferable.

Experimental Protocol

The following is a representative, generalized procedure for the Friedel-Crafts acylation of benzonitrile. Note: This protocol should be considered a starting point and will likely require optimization to achieve a satisfactory yield of the desired ortho-product.

Materials:

  • Benzonitrile

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloroethane (or other suitable solvent)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). Maintain a dry, inert atmosphere (e.g., under nitrogen or argon).

  • Addition of Reactants: To the flask, add anhydrous dichloroethane and anhydrous aluminum chloride. Cool the mixture in an ice bath to 0-5 °C.

  • In the dropping funnel, place a solution of benzonitrile and chloroacetyl chloride in anhydrous dichloroethane.

  • Reaction: Add the benzonitrile/chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another hour, then slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the careful addition of crushed ice, followed by concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to separate the ortho-, meta-, and para-isomers.

Visualizations

Friedel_Crafts_Acylation_Pathway Benzonitrile Benzonitrile SigmaComplexOrtho σ-complex (ortho) Benzonitrile->SigmaComplexOrtho Electrophilic Attack (ortho) SigmaComplexMeta σ-complex (meta) Benzonitrile->SigmaComplexMeta Electrophilic Attack (meta - Major) ChloroacetylChloride Chloroacetyl Chloride AcyliumIon Acylium Ion [ClCH₂CO]⁺ ChloroacetylChloride->AcyliumIon Formation of Electrophile AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcyliumIon Formation of Electrophile ProductOrtho This compound (Desired Product) SigmaComplexOrtho->ProductOrtho Deprotonation ProductMeta 3-(2-Chloroacetyl)benzonitrile (Major Byproduct) SigmaComplexMeta->ProductMeta Deprotonation

Caption: Reaction pathway for the Friedel-Crafts acylation of benzonitrile.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Anhydrous Reactants & Solvents setup_glassware Assemble Flame-Dried Glassware under N₂ prep_reactants->setup_glassware add_catalyst Charge AlCl₃ and Solvent setup_glassware->add_catalyst cool_mixture Cool to 0-5 °C add_catalyst->cool_mixture add_reactants Slowly Add Benzonitrile & Chloroacetyl Chloride cool_mixture->add_reactants stir_reaction Stir and Monitor (TLC/GC) add_reactants->stir_reaction quench Quench with Ice and HCl stir_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for Friedel-Crafts acylation.

References

How to minimize di-acylation in benzonitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with benzonitrile acylation reactions. The primary focus is on minimizing the formation of di-acylated byproducts to improve reaction selectivity and yield of the desired mono-acylated product.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of di-acylation in Friedel-Crafts reactions involving benzonitrile?

Di-acylation is a common side reaction in Friedel-Crafts acylations, where more than one acyl group is added to the aromatic ring. While the first acyl group is deactivating, forcing conditions can lead to a second substitution. The primary factors contributing to di-acylation are:

  • High Molar Ratio of Acylating Agent: Using a significant excess of the acylating agent (e.g., acyl chloride or anhydride) can drive the reaction towards di-substitution, even on a deactivated ring.[1]

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy to overcome the deactivating effect of the first acyl group, promoting a second acylation.[2]

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long after the mono-acylation is complete can increase the likelihood of di-acylation.

  • Highly Active Catalysts: Strong Lewis acids like AlCl₃, when used in stoichiometric or excess amounts, can be aggressive enough to promote the acylation of the already deactivated mono-acylated benzonitrile.[3]

Q2: How can I control the stoichiometry to favor mono-acylation?

Controlling the stoichiometry is the most critical step in preventing di-acylation. The ideal approach is to use the benzonitrile as the limiting reagent.

  • Acylating Agent: A molar ratio of 1.0 to 1.1 equivalents of the acylating agent relative to the benzonitrile is recommended. This ensures there is just enough electrophile to react with the starting material without a significant excess available for a second reaction.

  • Lewis Acid Catalyst: The amount of catalyst is also crucial. For acyl chlorides, slightly more than one equivalent of a strong Lewis acid like AlCl₃ is often required because the catalyst complexes with the product ketone. Using a catalytic amount is generally preferred if the reaction conditions allow.

Q3: What is the effect of temperature on selectivity, and what conditions are recommended?

Temperature plays a significant role in reaction selectivity.

  • General Principle: Higher temperatures increase reaction rates but often decrease selectivity. To minimize di-acylation, the reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate.

  • Recommended Practice: It is advisable to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitoring the reaction progress via techniques like TLC or GC-MS is essential to determine the optimal endpoint before significant di-acylated product forms.

Q4: Are there alternative catalysts or reagents that can improve selectivity for mono-acylation?

Yes, moving away from highly reactive systems can significantly improve selectivity.

  • Milder Lewis Acids: Consider using milder Lewis acids such as ZnCl₂, FeCl₃, or Bi(OTf)₃ instead of AlCl₃.[4] These catalysts are often sufficient to activate the acylating agent for reaction with the aromatic ring but are less likely to promote the second acylation of the deactivated product.

  • Solid Acid Catalysts: Zeolites (e.g., H-BEA, H-ZSM-5) and other solid acid catalysts can offer high selectivity for mono-acylation.[5] These materials often provide shape selectivity and can be more easily separated from the reaction mixture.

  • Alternative Acylating Agents: In some cases, using a less reactive acylating agent, such as a carboxylic acid in the presence of a strong Brønsted acid (e.g., trifluoromethanesulfonic acid), can provide better control over the reaction.[6][7]

Troubleshooting Guide

This section addresses specific issues encountered during benzonitrile acylation experiments.

Issue: Significant formation of di-acylated product (>10%) is observed.

This is the most common problem and can be addressed by systematically evaluating the reaction parameters. The following workflow provides a logical approach to troubleshooting this issue.

G Troubleshooting Workflow for Di-acylation start High Di-acylation Observed check_stoich 1. Verify Stoichiometry start->check_stoich Start Troubleshooting reduce_temp 2. Lower Reaction Temperature check_stoich->reduce_temp If Acyl Agent > 1.1 eq monitor_time 3. Monitor Reaction Time Closely reduce_temp->monitor_time If Temp > 25°C change_catalyst 4. Change Catalyst System monitor_time->change_catalyst If Issue Persists success Mono-acylation Optimized change_catalyst->success If Milder Catalyst Works

Caption: A step-by-step workflow for troubleshooting and minimizing di-acylation.

Quantitative Data Summary

While specific data on the di-acylation of benzonitrile is sparse in the provided literature, the following table summarizes selectivity in Friedel-Crafts acylation for related or relevant systems to illustrate the impact of different catalysts.

Aromatic SubstrateAcylating AgentCatalystMono-acylated Product SelectivityDi-acylated Product SelectivityReference
BiphenylAcetic AnhydrideH-BEA Zeolite>98%<2%[5]
TolueneAcetyl ChlorideH-ZSM-5 Zeolite88.3% (p-isomer)Not specified, but high selectivity[5]
FerroceneButyryl ChlorideBentonite/TEOS/TfOHHigh conversion to mono-acylatedNot specified[5]
BenzeneBenzoic AcidTfOH48% (after 24h)Not specified[6]
BenzeneBenzoic AcidTfOH + Phosphoric Acid Triester92% (after 20 min)Not specified[6]

Note: The data illustrates that the choice of catalyst and reaction conditions significantly impacts selectivity, with solid acids like zeolites often favoring mono-substitution.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-acylation of Benzonitrile

This protocol provides a starting point for optimizing the mono-acylation of benzonitrile, focusing on conditions that suppress di-acylation.

Materials:

  • Benzonitrile

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous Lewis acid (e.g., AlCl₃ or FeCl₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Addition (Catalyst): Under a positive pressure of nitrogen, charge the flask with benzonitrile (1.0 eq) and the anhydrous solvent (e.g., 5-10 mL per mmol of benzonitrile). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: To the cooled solution, slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.05 eq) in portions. The addition is often exothermic; maintain the temperature at or below 5 °C. Stir the resulting suspension for 15-20 minutes at 0 °C.

  • Acylating Agent Addition: Add the acyl chloride (1.05 eq) dropwise to the reaction mixture via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor its progress every 30-60 minutes using TLC or by quenching small aliquots for GC-MS analysis. If the reaction is sluggish, allow the ice bath to expire and the mixture to slowly warm to room temperature.

  • Quenching: Once the starting material is consumed and before significant di-acylated product is observed, carefully quench the reaction by pouring it slowly onto crushed ice containing concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the solvent (e.g., DCM). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography or recrystallization to isolate the desired mono-acylated benzonitrile.

Key Factor Relationships

The outcome of the acylation reaction is a balance between several competing factors. The following diagram illustrates the relationships between key experimental parameters and the desired mono-acylation product versus the di-acylated byproduct.

G cluster_conditions Controllable Parameters cluster_outcomes Reaction Outcome stoich Stoichiometry (Acyl Agent ≈ 1 eq) mono Selective Mono-acylation stoich->mono + di Di-acylation Byproduct stoich->di - (if high) temp Low Temperature (0°C to RT) temp->mono + temp->di - (if high) time Shorter Reaction Time time->mono + time->di - (if long) catalyst Milder Catalyst (e.g., FeCl₃, Zeolite) catalyst->mono + catalyst->di - (if harsh)

References

Technical Support Center: Purification of 2-(2-Chloroacetyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(2-chloroacetyl)benzonitrile by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My compound is not moving down the column or is moving very slowly.

A1: This issue, characterized by a very low Retention Factor (Rf), typically indicates that the eluent (solvent system) is not polar enough to displace the compound from the silica gel. This compound is a moderately polar compound.

  • Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For example, if you started with 10% ethyl acetate in hexane, try moving to 15% or 20%. Monitor the elution of your compound using Thin Layer Chromatography (TLC).

Q2: My compound is coming off the column too quickly with the solvent front.

A2: This indicates that the eluent is too polar, causing the compound to have a high Rf value and co-elute with non-polar impurities.

  • Solution: Decrease the polarity of your eluent. If you are using a hexane/ethyl acetate system, reduce the percentage of ethyl acetate. Aim for an Rf value of approximately 0.2-0.3 for good separation on the column.

Q3: The separation between my desired compound and impurities is poor, resulting in overlapping fractions.

A3: Poor separation can result from several factors, including an inappropriate solvent system, overloading the column, or issues with the column packing.

  • Solutions:

    • Optimize the Solvent System: Test different solvent systems using TLC to maximize the difference in Rf values (ΔRf) between this compound and the impurities. Systems such as dichloromethane/hexane or toluene/ethyl acetate might offer different selectivity.

    • Reduce Sample Load: Overloading the column with too much crude material is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Improve Column Packing: Ensure your column is packed uniformly without any cracks or channels. A poorly packed column will lead to uneven solvent flow and band broadening.

Q4: I suspect my compound is degrading on the silica gel column.

A4: The chloroacetyl group can be susceptible to nucleophilic attack, and the slightly acidic nature of silica gel can sometimes catalyze degradation of sensitive compounds.

  • Solutions:

    • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in your eluent), before loading your sample.

    • Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina or Florisil. However, be aware that the elution order and solvent system will likely need to be re-optimized.

    • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography with applied pressure to speed up the elution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective starting point is a mixture of hexane and ethyl acetate. Based on the polarity of the molecule, a ratio of 80:20 to 70:30 (hexane:ethyl acetate) is a reasonable starting point. This should be optimized using TLC prior to running the column.

Q2: How can I visualize this compound on a TLC plate?

A2: this compound contains a benzonitrile group which is UV active. You can visualize the spots on your TLC plate using a UV lamp at 254 nm. Additionally, staining with potassium permanganate can be used as a general visualization technique.[1]

Q3: What is the expected Rf value for this compound?

A3: The Rf value is highly dependent on the exact solvent system and the TLC plate used. For optimal separation on a column, you should aim for an Rf of 0.2-0.3 in the chosen eluent system. You will need to determine this experimentally.

Q4: Can I use a gradient elution for this purification?

A4: Yes, a gradient elution can be very effective, especially if your crude mixture contains impurities with a wide range of polarities. You can start with a less polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. This will elute the less polar impurities first, followed by your desired compound, and then the more polar impurities.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (typically 40-63 µm particle size) to your chosen starting eluent (e.g., 85:15 hexane:ethyl acetate).

  • Stir gently to create a homogenous slurry, ensuring there are no dry clumps of silica.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Pour a thin layer of sand (approximately 1 cm) over the plug.

  • Carefully pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to allow some solvent to drain, which helps in uniform settling of the silica. Do not let the top of the silica gel run dry.

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance when adding the sample and eluent.

3. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to absorb completely into the silica gel.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).

  • Collect the eluting solvent in a series of fractions (e.g., in test tubes or small flasks).

  • Monitor the progress of the separation by analyzing the collected fractions using TLC.

5. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Data Presentation

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (40-63 µm)Standard for most applications.
Mobile Phase (Eluent) Hexane:Ethyl AcetateStart with a ratio of 85:15 and optimize.
Target Rf Value 0.2 - 0.3In the chosen eluent for optimal separation.
Sample Load 1-5% of silica gel weightOverloading leads to poor separation.
Visualization UV light (254 nm)Benzonitrile group is UV active.

Mandatory Visualization

G Troubleshooting Workflow for Column Chromatography start Start Purification check_rf Run TLC to Determine Initial Rf start->check_rf rf_high Rf > 0.4? check_rf->rf_high rf_low Rf < 0.2? rf_high->rf_low No decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity Yes pack_column Pack Column & Load Sample rf_low->pack_column No (Rf is optimal) increase_polarity Increase Eluent Polarity rf_low->increase_polarity Yes run_column Run Column & Collect Fractions pack_column->run_column check_separation Good Separation? run_column->check_separation product_eluted Product Eluted? check_separation->product_eluted Yes troubleshoot_sep Troubleshoot Separation (e.g., check loading, repack) check_separation->troubleshoot_sep No combine_fractions Combine Pure Fractions product_eluted->combine_fractions Yes troubleshoot_elution Troubleshoot Elution (e.g., check for degradation, increase polarity) product_eluted->troubleshoot_elution No evaporate Evaporate Solvent combine_fractions->evaporate end Pure Product evaporate->end increase_polarity->check_rf decrease_polarity->check_rf troubleshoot_sep->pack_column troubleshoot_elution->run_column

Caption: Troubleshooting workflow for the purification of this compound.

References

Recrystallization techniques for purifying 2-(2-Chloroacetyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2-(2-Chloroacetyl)benzonitrile. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: While specific solubility data for this compound is not extensively published, suitable solvents can be selected based on the polarity of the molecule and data from structurally similar compounds. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

For this compound, which is a moderately polar aromatic compound, a trial-and-error approach starting with the following solvents is recommended:

  • Single Solvent Systems: Alcohols like ethanol or isopropanol are often good starting points for aromatic ketones.

  • Mixed Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., acetone, ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexanes, heptane) can be effective. The ideal ratio is determined experimentally.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of dissolving. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if significant impurities are present, depressing the melting point.

To address this, you can:

  • Add more solvent: This can sometimes lower the saturation point and prevent oiling out.

  • Use a lower-boiling point solvent: Select a solvent with a boiling point well below the melting point of your compound.

  • Attempt a mixed solvent system: Dissolve the compound in a minimum amount of a "good" hot solvent and then slowly add a "poor" hot solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated. This could be due to:

  • Using too much solvent: The concentration of the compound is too low to allow for crystallization.

  • The compound being very soluble in the chosen solvent even at low temperatures.

To induce crystallization, you can:

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Q4: The purity of my recrystallized product is still low. What can I do?

A4: Low purity after recrystallization can result from several factors:

  • Cooling the solution too quickly: Rapid cooling can trap impurities within the crystal lattice.[1]

  • Inefficient washing of the crystals: Residual mother liquor containing impurities may remain on the crystal surfaces.

  • The chosen solvent not being ideal for rejecting the specific impurities present.

To improve purity:

  • Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath.

  • Wash the crystals thoroughly: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Perform a second recrystallization: A second recrystallization step can significantly improve purity.

  • Consider a different solvent: Impurities may have different solubility profiles in other solvents.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a step-by-step format.

Problem 1: Poor Crystal Yield
Symptom Possible Cause Solution
Very few or no crystals form upon cooling.Too much solvent was used.Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The compound is too soluble in the chosen solvent.Try a different solvent or a mixed solvent system where the compound has lower solubility at room temperature.
Significant amount of product remains in the mother liquor.The compound has high solubility in the cold solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration.
The crystals were washed with too much or warm solvent.Wash the crystals with a minimal amount of ice-cold solvent.
Problem 2: Impure Product
Symptom Possible Cause Solution
Crystals are discolored.Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Note: Do not add charcoal to a boiling solution as it can cause bumping.
The compound itself is colored.A slight coloration may be inherent to the compound. Check the literature for the expected appearance of pure this compound.
Melting point is broad and lower than the literature value.Impurities are trapped in the crystal lattice.Ensure slow cooling of the solution. Perform a second recrystallization.
Incomplete removal of mother liquor.Wash the filtered crystals thoroughly with a small amount of ice-cold solvent.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound (General Procedure)

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) to each test tube at room temperature.

    • A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • If using a mixed solvent system, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent (or the "good" solvent of a mixed pair) dropwise while heating the flask on a hot plate with stirring.

    • Continue adding the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.

    • If using a mixed solvent system, after dissolving in the "good" solvent, add the "poor" solvent dropwise until the solution becomes slightly cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator under vacuum.

Data Presentation

Table 1: Recommended Solvents for Initial Screening

Solvent SystemTypeRationale
IsopropanolSingleGood for moderately polar aromatic ketones.
EthanolSingleSimilar to isopropanol, readily available.
Ethyl Acetate / HexanesMixedGood for compounds with intermediate polarity.
Acetone / WaterMixedEffective for many organic compounds, but care must be taken to avoid oiling out.
TolueneSingleCan be effective for aromatic compounds, but has a higher boiling point.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool filter Filter and dry crystals cool->filter Crystals form no_xtals No Crystals Form cool->no_xtals Issue? oiling_out Compound Oils Out cool->oiling_out Issue? end Pure Crystals filter->end Successful poor_yield Poor Yield filter->poor_yield Issue? impure Product Impure filter->impure Issue? scratch Scratch flask/ add seed crystal no_xtals->scratch Solution evaporate Evaporate some solvent no_xtals->evaporate Solution add_solvent Add more solvent oiling_out->add_solvent Solution change_solvent Change solvent/ use mixed solvent oiling_out->change_solvent Solution wash_cold Wash with ice-cold solvent poor_yield->wash_cold Solution slow_cool Cool solution slower impure->slow_cool Solution re_xtal Perform second recrystallization impure->re_xtal Solution charcoal Use activated charcoal impure->charcoal Solution add_solvent->cool change_solvent->dissolve scratch->cool evaporate->cool slow_cool->cool wash_cold->filter re_xtal->start charcoal->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Managing reaction temperature in the synthesis of 2-(2-Chloroacetyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-(2-Chloroacetyl)benzonitrile

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the reaction temperature and other critical parameters during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, benzonitrile is acylated using chloroacetyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction involves the formation of a highly reactive acylium ion intermediate which then attacks the benzonitrile ring.

Q2: Why is temperature control so critical in this synthesis?

Temperature control is paramount for several reasons:

  • Selectivity: The Friedel-Crafts acylation of benzonitrile can lead to the formation of different isomers (ortho, meta, para). Reaction temperature can influence the isomeric ratio of the product.

  • Side Reactions: At higher temperatures, the likelihood of side reactions, such as polysubstitution or decomposition of reactants and products, increases.

  • Reaction Rate: The reaction rate is temperature-dependent. Inadequate temperature control can lead to either a sluggish reaction or a runaway reaction.

  • Exothermic Nature: The reaction between the Lewis acid, chloroacetyl chloride, and benzonitrile is often exothermic. Proper cooling is necessary to prevent a rapid and uncontrolled increase in temperature.

Q3: What is the recommended temperature range for the synthesis of this compound?

The optimal temperature can vary depending on the specific solvent and reaction conditions. However, for many Friedel-Crafts acylation reactions, the initial addition of reagents is carried out at a low temperature, often between 0°C and 5°C, to control the initial exotherm.[1] Subsequently, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure completion. Some protocols for similar reactions suggest maintaining a low temperature throughout the reaction to maximize selectivity.[1]

Q4: What are the common side products, and how can their formation be minimized?

Common side products can include other isomers of chloroacetylated benzonitrile and poly-acylated products. The formation of these byproducts can often be minimized by:

  • Maintaining a low reaction temperature.

  • Controlling the stoichiometry of the reactants. Using a slight excess of the limiting reagent can sometimes drive the reaction to completion without promoting side reactions.

  • Purifying the starting materials to remove any impurities that might catalyze side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on managing reaction temperature.

Issue Potential Cause Troubleshooting Steps
Low or no product yield Reaction temperature is too low: The activation energy for the reaction is not being met.Gradually and carefully increase the reaction temperature after the initial addition of reagents is complete. Monitor the reaction progress by TLC or another suitable analytical method.
Inactive catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.Ensure all glassware is thoroughly dried before use. Use a fresh, unopened container of the Lewis acid. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
Impure reagents: Impurities in the benzonitrile or chloroacetyl chloride can interfere with the reaction.Purify the starting materials before use.
Formation of multiple products (isomers or poly-acylated compounds) Reaction temperature is too high: Higher temperatures can lead to a loss of selectivity and promote further acylation.Maintain a lower reaction temperature throughout the addition and reaction time. Consider running the reaction at sub-zero temperatures.[1]
Incorrect stoichiometry: An excess of the acylating agent or catalyst can lead to multiple acylations.Carefully control the molar ratios of the reactants and catalyst.
Runaway reaction (rapid, uncontrolled temperature increase) Inadequate cooling: The cooling bath is not sufficient to dissipate the heat generated by the exothermic reaction.Use a larger or more efficient cooling bath (e.g., an ice-salt bath or a cryocooler).
Rate of addition is too fast: Adding the chloroacetyl chloride or catalyst too quickly can lead to a rapid release of heat.Add the reagents dropwise or in small portions over a longer period, ensuring the internal temperature remains within the desired range.
Dark coloration of the reaction mixture Decomposition of starting materials or product: This can be caused by excessive temperatures or the presence of impurities.Ensure the reaction temperature does not exceed the recommended range. Use purified reagents.

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate the effect of reaction temperature on the yield and isomeric ratio of this compound.

Reaction Temperature (°C) Reaction Time (h) Total Yield (%) Isomer Ratio (ortho:meta:para)
-10127590:5:5
088585:10:5
25 (Room Temp)48070:20:10
5026555:30:15

Note: This data is illustrative and may not represent actual experimental results.

Experimental Protocol

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Benzonitrile

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice bath

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen).

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0-5°C using an ice bath.

  • Add benzonitrile (1.0 equivalent) to the cooled suspension with stirring.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise from the dropping funnel to the reaction mixture, ensuring the internal temperature is maintained between 0-5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualization

Below is a logical workflow for troubleshooting common issues during the synthesis of this compound, with a focus on temperature management.

TroubleshootingWorkflow start Start Synthesis check_yield Check Product Yield start->check_yield low_yield Low Yield check_yield->low_yield No/Low good_yield Good Yield check_yield->good_yield Yes temp_too_low Is Temperature Too Low? low_yield->temp_too_low check_purity Check Product Purity (Isomers/Side Products) good_yield->check_purity impure_product Impure Product check_purity->impure_product No pure_product Pure Product check_purity->pure_product Yes temp_too_high Is Temperature Too High? impure_product->temp_too_high end End pure_product->end increase_temp Gradually Increase Temperature temp_too_low->increase_temp Yes catalyst_issue Check Catalyst Activity temp_too_low->catalyst_issue No increase_temp->start use_fresh_catalyst Use Fresh/Anhydrous Catalyst catalyst_issue->use_fresh_catalyst Yes reagent_purity_low Check Reagent Purity catalyst_issue->reagent_purity_low No use_fresh_catalyst->start reagent_purity_low->end No purify_reagents_low Purify Starting Materials reagent_purity_low->purify_reagents_low Yes purify_reagents_low->start decrease_temp Decrease Reaction Temperature temp_too_high->decrease_temp Yes stoichiometry_issue Check Stoichiometry temp_too_high->stoichiometry_issue No decrease_temp->start stoichiometry_issue->end No adjust_stoichiometry Adjust Molar Ratios stoichiometry_issue->adjust_stoichiometry Yes adjust_stoichiometry->start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Removal of aluminum chloride catalyst from 2-(2-Chloroacetyl)benzonitrile reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chloroacetyl)benzonitrile, with a specific focus on the removal of the aluminum chloride (AlCl₃) catalyst during the reaction work-up.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the post-reaction work-up of the Friedel-Crafts acylation for the synthesis of this compound.

Question/Issue Answer/Solution
Why is a stoichiometric excess of AlCl₃ often required in Friedel-Crafts acylation? The aluminum chloride, a Lewis acid, forms a complex with the carbonyl group of the chloroacetyl chloride, which then delivers the acylium ion to the benzonitrile. However, the ketone product is also a Lewis base and will form a stable complex with AlCl₃, rendering it inactive as a catalyst. Therefore, more than one equivalent of AlCl₃ is necessary to ensure the reaction proceeds to completion.[1][2]
Upon adding water or dilute acid to quench the reaction, a thick, gelatinous precipitate forms, making extraction difficult. What is happening and how can I prevent it? This precipitate is likely aluminum hydroxide (Al(OH)₃), which forms when the AlCl₃ complex is hydrolyzed in a neutral or slightly basic aqueous environment. To prevent this, the reaction mixture should be quenched by slowly adding it to a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. The excess acid will keep the aluminum salts, such as aluminum chloride and its hydrates, soluble in the aqueous phase, preventing the formation of the gelatinous precipitate.[3]
The organic and aqueous layers are not separating well, and an emulsion has formed. How can I resolve this? Emulsion formation is a common issue, often exacerbated by the presence of finely dispersed aluminum salts. To break the emulsion, you can try the following: 1) Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. 2) Allow the mixture to stand for an extended period without agitation. 3) If the emulsion persists, filtration through a pad of Celite or glass wool may help to break it up.
After extraction and solvent evaporation, my product is an oil, but I expect a solid. What could be the cause? The product, this compound, may initially separate as an oil. This could be due to the presence of residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate to induce crystallization. Cooling the mixture may also facilitate solidification.
What is the best way to confirm that all the aluminum catalyst has been removed? While complete removal is the goal, trace amounts may remain. A practical way to ensure sufficient removal for most synthetic purposes is to perform multiple aqueous washes (with dilute HCl followed by water and brine). For highly sensitive downstream applications, the residual aluminum content could be quantified using techniques like inductively coupled plasma mass spectrometry (ICP-MS), although this is not typically necessary for routine organic synthesis.
Can I reuse the aluminum chloride catalyst? No, during the aqueous work-up, the anhydrous aluminum chloride is irreversibly hydrolyzed to hydrated forms or aluminum hydroxide.[1] These hydrated forms are not effective as catalysts for Friedel-Crafts reactions. The work-up procedure is designed to remove the catalyst from the product, not to recover it in an active form.

Experimental Protocols

Protocol 1: Synthesis and Quenching of this compound

This protocol describes a general procedure for the Friedel-Crafts acylation of benzonitrile with chloroacetyl chloride, followed by the quenching step to begin the removal of the aluminum chloride catalyst.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 to 1.5 equivalents).

  • Solvent Addition: Add a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to the flask.

  • Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Dissolve benzonitrile (1 equivalent) and chloroacetyl chloride (1.1 equivalents) in the same dry solvent and add this solution dropwise to the stirred AlCl₃ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-50 °C for DCM, higher for DCE) for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Quenching: Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid (e.g., 2-3 molar equivalents of HCl relative to AlCl₃). While vigorously stirring the ice-acid mixture, slowly pour the cooled reaction mixture into the beaker.

Protocol 2: Work-up and Purification

This protocol details the steps following the quenching of the reaction to isolate and purify the this compound product.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the reaction solvent (e.g., DCM).

  • Washing: Combine the organic extracts and wash sequentially with:

    • Dilute hydrochloric acid (e.g., 1 M HCl)

    • Water

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • Saturated sodium chloride (brine) solution

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of ethyl acetate and hexanes) to yield this compound as a solid.

Quantitative Data

The following table presents representative data on the purity of this compound obtained using different quenching and washing procedures.

Work-up Method Description Purity by GC-MS (%) Yield (%)
Method A Quenching with water only, followed by extraction and a single water wash.85.278
Method B Quenching with ice/conc. HCl, followed by extraction and washes with dilute HCl, water, and brine.96.575
Method C Quenching with ice/conc. HCl, followed by extraction and washes with dilute HCl, water, NaHCO₃ solution, and brine.98.173

Note: The data presented are for illustrative purposes and may vary depending on the specific reaction conditions.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification r1 Mix AlCl₃ and Solvent r2 Add Benzonitrile & Chloroacetyl Chloride r1->r2 r3 Heat to Reflux r2->r3 w1 Quench with Ice/HCl r3->w1 Reaction Mixture w2 Extract with Organic Solvent w1->w2 w3 Wash Organic Layer w2->w3 w4 Dry and Evaporate w3->w4 w5 Recrystallize w4->w5 p This compound w5->p Pure Product logical_relationship issue Issue: Emulsion or Precipitate Formation cause1 Cause: Hydrolysis of AlCl₃ to Al(OH)₃ issue->cause1 cause2 Cause: Insufficiently Acidic Aqueous Phase issue->cause2 solution Solution: Quench in Ice/Conc. HCl cause1->solution cause2->solution outcome Outcome: Soluble Aluminum Salts in Aqueous Layer solution->outcome

References

Navigating the Scale-Up of 2-(2-Chloroacetyl)benzonitrile Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(2-Chloroacetyl)benzonitrile is a critical step in the development of various pharmaceutical compounds. However, transitioning this synthesis from the laboratory bench to a larger scale presents a unique set of challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this important reaction.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up of the Friedel-Crafts acylation of benzonitrile with chloroacetyl chloride.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be hydrolyzed by moisture. 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures. 3. Poor Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction. 4. Deactivated Benzonitrile: The nitrile group deactivates the aromatic ring, making the reaction inherently challenging.1. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored catalyst. Consider using a more robust solid acid catalyst like FeCl₃-modified montmorillonite K10. 2. Optimize the reaction temperature. Start with a lower temperature and gradually increase it, monitoring the reaction progress by TLC or HPLC. 3. Use appropriate stirring equipment (e.g., overhead stirrer) to ensure efficient mixing in larger reaction vessels. 4. Use a higher molar excess of the acylating agent or a more active catalyst system.
Formation of Impurities/Byproducts 1. Polyacylation: Although less common than in alkylation, excess acylating agent can lead to the formation of di-acylated products. 2. Isomer Formation: Acylation may occur at different positions on the benzonitrile ring. 3. Hydrolysis of Chloroacetyl Chloride: Reaction with moisture can lead to the formation of chloroacetic acid.1. Carefully control the stoichiometry of the reactants. Add the chloroacetyl chloride to the reaction mixture in a controlled manner. 2. Optimize the choice of catalyst and solvent to improve regioselectivity. The para-substituted product is often favored due to steric hindrance at the ortho positions. 3. Maintain strictly anhydrous conditions throughout the reaction.
Difficult Work-up and Product Isolation 1. Emulsion Formation: Quenching the reaction mixture with water can lead to stable emulsions, making phase separation difficult. 2. Product Precipitation Issues: The product may precipitate out with the catalyst complex, leading to losses. 3. Residual Catalyst: Incomplete removal of the Lewis acid can lead to product degradation or downstream processing issues.1. Quench the reaction mixture slowly into a well-stirred acidic solution (e.g., dilute HCl). The use of a co-solvent during work-up may also help break emulsions. 2. Ensure the product is fully dissolved in the organic phase before separating the layers. Additional solvent may be required. 3. Perform multiple aqueous washes to ensure complete removal of the catalyst.
Inconsistent Product Quality 1. Variable Raw Material Quality: The purity of benzonitrile, chloroacetyl chloride, and the catalyst can impact the reaction outcome. 2. Lack of Process Control: Variations in reaction parameters (temperature, addition rates, stirring speed) can lead to inconsistent results.1. Use high-purity, anhydrous starting materials. Perform quality control checks on incoming raw materials. 2. Implement strict process controls using automated reactors and monitoring equipment to ensure batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and commercially viable method is the Friedel-Crafts acylation of benzonitrile with chloroacetyl chloride.[1] This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[1]

Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation of benzonitrile?

The main challenges include:

  • Catalyst Stoichiometry and Waste: The reaction often requires more than a stoichiometric amount of the Lewis acid catalyst because the product ketone forms a stable complex with it. This leads to the generation of large volumes of corrosive waste during work-up.

  • Reaction Control: The reaction can be exothermic, and maintaining precise temperature control is crucial to prevent side reactions and ensure safety on a larger scale.

  • Product Purification: Separating the product from the catalyst and potential byproducts can be challenging, often involving difficult extractions and recrystallizations.

  • Material Handling: Chloroacetyl chloride and aluminum chloride are corrosive and moisture-sensitive, requiring specialized handling procedures and equipment.

Q3: Are there "greener" or more sustainable alternatives to traditional Lewis acid catalysts?

Yes, research has focused on developing more environmentally friendly catalysts. One promising alternative is the use of solid acid catalysts, such as iron(III) chloride-modified montmorillonite K10 clay. These catalysts can offer good yields and selectivity and are often easier to separate from the reaction mixture, reducing waste streams.

Q4: How can I minimize the formation of isomers during the acylation of benzonitrile?

The cyano group of benzonitrile is a deactivating group and a meta-director in electrophilic aromatic substitution. However, under the forcing conditions of a Friedel-Crafts acylation, the para-substituted product is often the major product due to steric hindrance at the ortho positions.[1] To maximize the yield of the desired 2- (or para-) isomer, it is important to carefully control the reaction conditions, including the choice of catalyst and solvent.

Q5: What is a typical work-up procedure for a large-scale Friedel-Crafts acylation?

A general procedure involves carefully quenching the reaction mixture by slowly adding it to a cooled, stirred mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and moves the inorganic salts into the aqueous phase. The product is then extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The organic layer is subsequently washed with water, dilute sodium bicarbonate solution (to neutralize any remaining acid), and brine. The solvent is then removed under reduced pressure to yield the crude product, which is typically purified by recrystallization.

Experimental Protocol: Friedel-Crafts Acylation of Benzonitrile

This protocol provides a general methodology for the laboratory-scale synthesis of this compound. Note: This procedure should be optimized and adapted for scale-up with appropriate safety precautions.

Materials:

  • Benzonitrile

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of benzonitrile (1.0 eq) in anhydrous DCM to the suspension while maintaining the temperature below 10 °C.

  • Stir the mixture for 15-20 minutes at 0-5 °C.

  • Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Carefully and slowly pour the reaction mixture into a vigorously stirred beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).

Visualizing the Process

Low_Yield_Troubleshooting Start Low Reaction Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Temp Evaluate Reaction Temperature Start->Check_Temp Check_Mixing Assess Mixing Efficiency Start->Check_Mixing Check_Purity Verify Starting Material Purity Start->Check_Purity Sol_Catalyst Use Anhydrous Catalyst/ Consider Solid Acid Check_Catalyst->Sol_Catalyst Sol_Temp Optimize Temperature Profile Check_Temp->Sol_Temp Sol_Mixing Improve Agitation Check_Mixing->Sol_Mixing Sol_Purity Use High-Purity Reagents Check_Purity->Sol_Purity

Caption: Step-by-step experimental workflow for the synthesis.

References

Validation & Comparative

A Comparative Guide to 2-(2-Chloroacetyl)benzonitrile and 2-Bromoacetyl)benzonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and overall yield. Among the versatile building blocks available to chemists, α-halo ketones such as 2-(2-chloroacetyl)benzonitrile and 2-bromoacetylbenzonitrile have emerged as valuable precursors for the synthesis of a variety of heterocyclic compounds, including quinazolines and benzodiazepines, which are scaffolds of significant pharmacological interest. This guide provides a detailed comparison of these two reagents, drawing upon established principles of chemical reactivity and analogous experimental data to inform researchers on their respective merits in synthetic applications.

Reactivity and Performance: A Comparative Overview

The primary difference between this compound and 2-bromoacetylbenzonitrile lies in the nature of the halogen substituent, which significantly influences their reactivity as electrophiles in nucleophilic substitution reactions. Bromine is a better leaving group than chlorine due to its lower electronegativity and greater polarizability. Consequently, 2-bromoacetylbenzonitrile is generally expected to be more reactive than its chloro-analogue. This enhanced reactivity can translate to faster reaction times and milder reaction conditions. However, this increased reactivity may also lead to a greater propensity for side reactions and potentially lower stability.

While a direct, head-to-head experimental comparison for the same reaction under identical conditions was not found in the surveyed literature, the general principles of α-haloketone reactivity are well-established. The enhanced reactivity of α-bromoketones is a known phenomenon in organic synthesis. For instance, in the synthesis of related heterocyclic systems, bromo-substituted precursors often provide higher yields or require less stringent conditions.

Applications in Heterocyclic Synthesis

Both this compound and 2-bromoacetylbenzonitrile are valuable intermediates in the synthesis of fused heterocyclic systems. Their bifunctional nature, possessing both an electrophilic haloacetyl group and a nitrile moiety, allows for a range of synthetic transformations.

A key application of these molecules is in the synthesis of benzodiazepines and related structures. For example, the reaction of a 2-haloacetylbenzonitrile with an amine can lead to the formation of an intermediate that can subsequently cyclize to form a benzodiazepine ring system. The choice between the chloro and bromo derivative will impact the conditions required for this cyclization.

Quantitative Data Summary

The following table summarizes data from analogous reactions involving halo-acetylated aromatic precursors in the synthesis of benzodiazepine derivatives. It is important to note that these are not direct comparisons of this compound and 2-bromoacetylbenzonitrile but serve to illustrate the typical yields achieved with similar chloro and bromo-substituted starting materials in related synthetic pathways.

Starting Material AnalogueProductReaction TypeYield (%)Reference
2-Chloroacetamido-5-chlorobenzophenone7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-oneCyclization with ammonia81.4--INVALID-LINK--
1-(2-Bromobenzyl)azetidine-2-carboxamide1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1][2]diazepin-10(2H)-oneIntramolecular C–N bond coupling93[1]

Experimental Protocols

Below are detailed experimental protocols for syntheses involving structurally related halo-acetylated precursors, providing a practical guide for researchers.

Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one from a Chloro-Amide Precursor

Starting Material: 2-Chloroacetamido-5-chlorobenzophenone

Procedure: A mixture of methanol (275 ml) and hexamethylenetetramine (14.1 g, 0.1 mol) is stirred and saturated with ammonia at room temperature. 2-Chloroacetamido-5-chlorobenzophenone (308.2 g, 1.0 mol) is added, and the mixture is heated to reflux with a steady stream of ammonia bubbling through the solution. Reflux is continued for 10 hours. The reaction mixture is then cooled to room temperature, and the product is isolated by filtration, washed with methanol and hot water, and then dried to yield 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

Synthesis of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1][2]diazepin-10(2H)-one from a Bromo-Amide Precursor

Starting Material: 1-(2-Bromobenzyl)azetidine-2-carboxamide

Procedure: To a solution of 1-(2-bromobenzyl)azetidine-2-carboxamide in toluene is added CuI, N,N-dimethylglycine, and K2CO3. The mixture is stirred and heated under a nitrogen atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered. The filtrate is washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1][2]diazepin-10(2H)-one.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the generalized synthetic pathways and decision-making processes for utilizing these reagents.

G cluster_reagents Starting Reagents cluster_reaction Synthetic Transformation cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product 2_chloro This compound nucleophilic_substitution Nucleophilic Substitution (e.g., with an amine) 2_chloro->nucleophilic_substitution 2_bromo 2-Bromoacetylbenzonitrile 2_bromo->nucleophilic_substitution intermediate_product Acyclic Intermediate nucleophilic_substitution->intermediate_product cyclization_step Intramolecular Cyclization intermediate_product->cyclization_step heterocycle Fused Heterocycle (e.g., Benzodiazepine) cyclization_step->heterocycle

Caption: Generalized reaction pathway for the synthesis of fused heterocycles.

G start Select Reagent for Heterocycle Synthesis reactivity_needed High Reactivity Needed? start->reactivity_needed cost_consideration_bromo Cost & Stability Acceptable? reactivity_needed->cost_consideration_bromo Yes cost_consideration_chloro Longer Reaction Time/ Harsher Conditions Acceptable? reactivity_needed->cost_consideration_chloro No use_bromo Use 2-Bromoacetylbenzonitrile cost_consideration_bromo->use_bromo Yes use_chloro Use this compound cost_consideration_bromo->use_chloro No proceed Proceed with Synthesis use_bromo->proceed use_chloro->proceed cost_consideration_chloro->use_bromo No cost_consideration_chloro->use_chloro Yes

Caption: Decision matrix for reagent selection in synthesis.

Conclusion

The choice between this compound and 2-bromoacetylbenzonitrile for a given synthesis is a trade-off between reactivity, cost, and stability. 2-Bromoacetylbenzonitrile offers the advantage of higher reactivity, potentially leading to faster reactions and higher yields under milder conditions. Conversely, this compound is typically more stable and less expensive, making it a more practical choice for large-scale syntheses where harsh reaction conditions are feasible. Researchers should consider the specific requirements of their synthetic target and the overall cost-effectiveness when selecting the appropriate reagent. The provided experimental protocols for analogous compounds offer a valuable starting point for developing robust synthetic procedures.

References

The Strategic Advantage of 2-(2-Chloroacetyl)benzonitrile in Targeted Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of precision chemistry and drug discovery, the choice of an alkylating agent is pivotal to achieving desired reactivity, selectivity, and ultimately, therapeutic efficacy. While traditional alkylating agents have paved the way for numerous scientific advancements, the emergence of more sophisticated molecules like 2-(2-Chloroacetyl)benzonitrile offers researchers a nuanced tool for targeted covalent modification. This guide provides a comprehensive comparison of this compound with other common alkylating agents, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Unveiling the Advantages: Reactivity and Selectivity

This compound belongs to the class of α-haloacetamides, which are recognized for their utility as "warheads" in the design of covalent inhibitors. The primary advantage of this class of compounds lies in their ability to form stable covalent bonds with nucleophilic residues in biological targets, most notably cysteine. This targeted reactivity offers a distinct advantage over more indiscriminate alkylating agents.

The reactivity of the chloroacetyl group is generally considered to be greater than that of acrylamides, another class of covalent modifiers, allowing for rapid and efficient target engagement. However, it is the interplay between this inherent reactivity and the recognition moiety—the benzonitrile group in this case—that dictates the agent's overall selectivity. The benzonitrile scaffold can be tailored to fit into specific binding pockets of target proteins, thereby positioning the chloroacetyl group for a highly specific reaction with a nearby nucleophile. This targeted approach minimizes off-target modifications, a common drawback of many traditional alkylating agents.

Comparative Performance Data

The selection of an appropriate alkylating agent often involves a trade-off between reactivity and selectivity. The following tables summarize key performance data comparing chloroacetamides, the class to which this compound belongs, with other widely used alkylating agents.

Alkylating Agent ClassCommon ExamplesTarget Residue(s)Relative Reactivity (General Trend)Key AdvantagesPotential Disadvantages
α-Haloacetamides This compound , IodoacetamideCysteine, HistidineHighHigh reactivity, forms stable adductsPotential for off-target reactions if not well-targeted
α,β-Unsaturated CarbonylsN-ethylmaleimide, AcrylamidesCysteineModerateGood selectivity, widely used in probesSlower reaction rates compared to haloacetamides
Epoxides-Cysteine, Aspartate, GlutamateLow to ModerateCan target a broader range of nucleophilesGenerally lower reactivity
Alkyl SulfonatesMethyl methanethiosulfonate (MMTS)CysteineHighRapid reaction with thiolsCan be prone to disulfide exchange

A critical aspect in the evaluation of alkylating agents for proteomic studies is the potential for off-target modifications. A study comparing the effects of iodoacetamide and chloroacetamide on peptide modifications revealed key differences:

Modification TypeIodoacetamideChloroacetamideReference
Methionine Oxidation2-5% of Met-containing peptidesUp to 40% of Met-containing peptides[1]
Off-target Alkylation (N-terminus, Asp, Glu, Lys, Ser, Thr, Tyr)Higher incidenceLower incidence[1]

This data highlights a crucial trade-off: while chloroacetamide may reduce the extent of off-target alkylation on various residues, it can significantly increase the oxidation of methionine.[1] This underscores the importance of selecting an alkylating agent based on the specific experimental context and the nature of the biological sample.

Compound (Chloroacetamide-based)Targetkinact/KI (M-1s-1)Reference
Fragment 1TEAD11,200[2][3][4]
Fragment 2TEAD28,500[2][3][4]
Fragment 3TEAD43,300[2][3][4]

These values demonstrate the high efficiency with which chloroacetamide-based inhibitors can modify their targets, a direct result of their inherent reactivity and the binding affinity provided by the scaffold.

Experimental Protocols

To facilitate the practical application of this knowledge, detailed methodologies for key experiments are provided below.

Protocol 1: General Procedure for Covalent Enzyme Inhibition Assay

This protocol outlines a general workflow for assessing the covalent inhibition of a target enzyme by this compound or a similar chloroacetamide-based inhibitor.

  • Reagents and Materials:

    • Purified target enzyme

    • This compound (or other test inhibitor) dissolved in DMSO

    • Assay buffer (specific to the enzyme)

    • Substrate for the enzyme (e.g., a fluorogenic peptide)

    • 96-well microplate

    • Plate reader capable of kinetic measurements

  • Procedure:

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • In a microplate, add the inhibitor dilutions to the wells.

    • Initiate the reaction by adding the enzyme to each well.

    • Incubate the enzyme and inhibitor for various time points (e.g., 0, 15, 30, 60 minutes) at a controlled temperature.

    • After the pre-incubation, add the substrate to all wells to start the enzymatic reaction.

    • Monitor the reaction progress by measuring the signal (e.g., fluorescence) over time in a plate reader.

  • Data Analysis:

    • Determine the initial reaction rates from the kinetic reads.

    • Plot the observed rate constant of inactivation (kobs) against the inhibitor concentration.

    • Fit the data to the appropriate equation (e.g., Michaelis-Menten for a two-step mechanism) to determine kinact and KI.[5][6]

Protocol 2: Mass Spectrometry-Based Confirmation of Covalent Modification

This protocol describes how to confirm the covalent binding of an inhibitor to its target protein using mass spectrometry.

  • Reagents and Materials:

    • Purified target protein

    • Inhibitor

    • Incubation buffer

    • Quenching solution (e.g., containing a reducing agent like DTT if the reaction needs to be stopped)

    • LC-MS system

  • Procedure:

    • Incubate the target protein with a molar excess of the inhibitor for a sufficient time to allow for covalent modification.

    • (Optional) Quench the reaction.

    • Remove excess, unbound inhibitor by a desalting column or buffer exchange.

    • Analyze the protein-inhibitor complex by intact protein mass spectrometry.

  • Data Analysis:

    • Compare the mass spectrum of the treated protein with that of the untreated control.

    • A mass shift corresponding to the molecular weight of the inhibitor (minus any leaving groups) confirms covalent modification.[7]

    • For site identification, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS) to identify the modified residue.

Visualizing the Mechanism of Action

To better understand the processes involved in targeted covalent inhibition, the following diagrams illustrate the key concepts and workflows.

G cluster_0 Covalent Inhibition Mechanism E + I Enzyme (E) + Inhibitor (I) E-I_noncov Non-covalent Complex (E·I) E + I->E-I_noncov E-I_noncov->E + I E-I_cov Covalent Adduct (E-I) E-I_noncov->E-I_cov

Mechanism of two-step covalent inhibition.

G cluster_1 Hippo-YAP-TEAD Signaling Pathway Inhibition YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD Forms complex Target_Genes Target Gene Expression (e.g., CTGF, Cyr61) TEAD->Target_Genes Activates Proliferation Cell Proliferation & Tumor Growth Target_Genes->Proliferation Inhibitor Chloroacetamide Inhibitor (e.g., containing 2-chloroacetylbenzonitrile scaffold) Inhibitor->TEAD Covalently binds to Cysteine in palmitate pocket

Inhibition of the Hippo-YAP-TEAD pathway.

G cluster_2 Experimental Workflow for Covalent Inhibitor Characterization start Start inhibition_assay Enzyme Inhibition Assay (Kinetic measurements) start->inhibition_assay ms_confirmation Mass Spectrometry (Intact protein & MS/MS) inhibition_assay->ms_confirmation Confirm covalent binding data_analysis Data Analysis (Determine kinact/KI, identify modification site) ms_confirmation->data_analysis end End data_analysis->end

Workflow for covalent inhibitor analysis.

Conclusion

This compound, as a representative of the chloroacetamide class of alkylating agents, offers a potent and targetable tool for researchers in chemistry and biology. Its advantages over other alkylating agents lie in the ability to fine-tune selectivity through the benzonitrile scaffold, leading to highly specific covalent modification of target proteins. While considerations such as potential methionine oxidation must be taken into account, the strategic application of this compound and related compounds in the design of covalent inhibitors holds immense promise for the development of novel therapeutics and chemical probes. The experimental protocols and conceptual diagrams provided in this guide serve as a foundation for the rational design and evaluation of studies employing this versatile alkylating agent.

References

A Spectroscopic Investigation of 2-(2-Chloroacetyl)benzonitrile Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers of 2-(2-Chloroacetyl)benzonitrile, crucial intermediates in the synthesis of various pharmaceuticals. Due to the limited availability of direct experimental data for the ortho and meta isomers, this guide will leverage available data for the para isomer and closely related analogs to provide a comprehensive comparative analysis.

Introduction to Isomer Differentiation

Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, often exhibit distinct physical, chemical, and biological properties. In the context of drug development, even minor differences in isomeric structure can lead to significant variations in pharmacological activity and toxicity. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and differentiation of isomers. This guide focuses on the application of these techniques to distinguish between the 2-, 3-, and 4-(2-Chloroacetyl)benzonitrile isomers.

Comparative Spectroscopic Data

Table 1: Infrared (IR) Spectroscopy Data

IsomerKey IR Absorptions (cm⁻¹)Source/Analog
This compound C≡N stretch: ~2220-2240, C=O stretch: ~1700, C-Cl stretch: ~750Inferred from 2-chlorobenzonitrile
3-(2-Chloroacetyl)benzonitrile C≡N stretch: ~2220-2240, C=O stretch: ~1700, C-Cl stretch: ~780Inferred from 3-acetylbenzonitrile
4-(2-Chloroacetyl)benzonitrile C≡N stretch: ~2230, C=O stretch: ~1690, C-Cl stretch: ~760Experimental Data

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

Carbon AtomThis compound (Predicted)3-(2-Chloroacetyl)benzonitrile (Predicted)4-(2-Chloroacetyl)benzonitrile[1][2]
C=O ~190~195~191.5
CH₂Cl ~45~4645.8
C-CN ~115~112117.9
C≡N ~118~118116.2
Aromatic C ~125-140~128-138~129-136

Table 3: Mass Spectrometry (MS) Data

IsomerMolecular Ion (m/z)Key Fragmentation Peaks (m/z)Source/Analog
This compound 179/181 (³⁵Cl/³⁷Cl)151, 126, 102Inferred from 2-chlorobenzonitrile[3]
3-(2-Chloroacetyl)benzonitrile 179/181 (³⁵Cl/³⁷Cl)151, 126, 102Inferred from 3-acetylbenzonitrile[4]
4-(2-Chloroacetyl)benzonitrile 179/181 (³⁵Cl/³⁷Cl)151 ([M-CO]⁺), 126 ([M-CH₂Cl]⁺), 102 ([M-COCH₂Cl]⁺)Experimental Data[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to one peak per unique carbon atom. The chemical shifts are referenced to the solvent peak.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualization of Isomeric Structures and Spectroscopic Workflow

The following diagrams illustrate the chemical structures of the this compound isomers and a typical workflow for their spectroscopic analysis.

Isomer_Structures cluster_ortho This compound cluster_meta 3-(2-Chloroacetyl)benzonitrile cluster_para 4-(2-Chloroacetyl)benzonitrile ortho ortho meta meta para para

Figure 1. Chemical structures of the ortho, meta, and para isomers of this compound.

Spectroscopic_Workflow Sample Isomer Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Data Spectroscopic Data IR->Data NMR->Data MS->Data Analysis Comparative Analysis Data->Analysis Identification Isomer Identification Analysis->Identification

Figure 2. A generalized workflow for the spectroscopic analysis and identification of isomers.

Conclusion

The spectroscopic techniques of IR, NMR, and Mass Spectrometry provide a powerful arsenal for the differentiation of this compound isomers. While experimental data for the 4-isomer is available, the lack of readily accessible data for the 2- and 3-isomers necessitates further experimental work for a definitive comparison. The distinct substitution patterns on the benzene ring are expected to give rise to unique spectroscopic signatures for each isomer, allowing for their unambiguous identification. This guide provides a foundational framework for such analysis, critical for ensuring the quality and consistency of these important pharmaceutical intermediates.

References

A Comparative Guide to the Biological Activity of Heterocycles Potentially Derived from 2-(2-Chloroacetyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of various heterocyclic compounds that can be synthesized from the starting material, 2-(2-chloroacetyl)benzonitrile. While specific experimental data for compounds directly derived from this precursor is limited in publicly available literature, this document compiles and compares the known anticancer and antimicrobial activities of structurally related quinazoline, thiazole, and triazole derivatives. The experimental data and methodologies presented are drawn from studies on analogous compounds, providing a valuable reference for anticipating the potential bioactivities of novel derivatives.

Anticancer Activity of Quinazoline Derivatives

Quinazoline and its derivatives are a prominent class of heterocyclic compounds extensively studied for their potent anticancer properties.[1][2] Many quinazoline-based drugs have received FDA approval for cancer therapy.[3] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases.[4]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various quinazoline derivatives against different cancer cell lines. It is important to note that these compounds were synthesized from precursors other than this compound, but they represent the typical anticancer potency of the quinazoline scaffold.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
QuinazolinoneCompound 21 HeLa2.81Gefitinib4.3
QuinazolinoneCompound 22 HeLa2.15Gefitinib4.3
QuinazolinoneCompound 23 HeLa1.85Gefitinib4.3
QuinazolinoneCompound 21 MDA-MB2312.53Gefitinib28.3
QuinazolinoneCompound 22 MDA-MB2312.11Gefitinib28.3
QuinazolinoneCompound 23 MDA-MB2311.94Gefitinib28.3

Data sourced from a study on novel quinazoline derivatives, where compounds 21-23 demonstrated significant cytotoxicity compared to the standard drug Gefitinib.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized quinazoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[5]

  • MTT Addition: An MTT solution is added to each well and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathway: EGFR Inhibition by Quinazolines

Many quinazoline derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[4]

EGFR_Inhibition cluster_membrane Cell Membrane cluster_pathways Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Antimicrobial Activity of Thiazole and Triazole Derivatives

Thiazole and triazole ring systems are core structures in many antimicrobial agents.[6][7] Their derivatives have shown a broad spectrum of activity against various bacterial and fungal strains.[8][9] The mechanism of action for these compounds can vary, including the inhibition of essential microbial enzymes.

Comparative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for representative thiazole and triazole derivatives against different microorganisms. These compounds were not directly synthesized from this compound but illustrate the antimicrobial potential of these heterocyclic classes.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
ThiazoleCompound 64 Staphylococcus aureus12.5Ciprofloxacin6.25
ThiazoleCompound 65 Escherichia coli25Ciprofloxacin6.25
ThiazoleCompound 68a Bacillus subtilis50Standard-
TriazoleCompound 9a Candida albicans---
TriazoleCompound 9c Yersinia enterocolitica---

Data for thiazole derivatives sourced from a study on novel thiazoles with antibacterial activity.[8] Data for triazole derivatives sourced from a study on new bis-1,2,3-triazole compounds.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

The general workflow for determining the antimicrobial activity of newly synthesized compounds is depicted below.

Antimicrobial_Workflow Start Synthesized Heterocyclic Compound Dissolve Dissolve in appropriate solvent (e.g., DMSO) Start->Dissolve Serial_Dilution Perform serial dilutions of the compound Dissolve->Serial_Dilution Prepare_Inoculum Prepare standardized microbial inoculum Inoculate Inoculate dilutions with microbial suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate under optimal growth conditions Inoculate->Incubate Observe Observe for microbial growth Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion

References

A Comparative Guide to the Synthetic Utility of Chloroacetyl and Bromoacetyl Benzonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of pharmaceutical intermediates and other fine chemicals, the choice of alkylating agent is a critical parameter that dictates reaction efficiency, yield, and purity of the final product. Among the versatile building blocks available, haloacetyl benzonitriles serve as important precursors for the introduction of a cyanophenylacetamide moiety. This guide provides an objective comparison of the synthetic utility of chloroacetyl benzonitriles versus bromoacetyl benzonitriles, supported by experimental data and established chemical principles.

Executive Summary

Bromoacetyl benzonitriles are generally more reactive alkylating agents than their chloroacetyl counterparts due to the better leaving group ability of the bromide ion. This increased reactivity can lead to faster reaction times and may be advantageous in reactions with weaker nucleophiles. However, this higher reactivity can also result in a greater propensity for side reactions. Chloroacetyl benzonitriles, while less reactive, are often more stable, less expensive, and can provide higher yields in certain applications, particularly when selectivity is crucial. The choice between these two reagents is therefore a trade-off between reactivity and selectivity, which must be evaluated on a case-by-case basis.

Reactivity and Reaction Kinetics

The fundamental difference in the synthetic utility of chloroacetyl and bromoacetyl benzonitriles lies in the inherent reactivity of the carbon-halogen bond. In nucleophilic substitution reactions (SN2), the rate of reaction is significantly influenced by the nature of the leaving group. The general order of leaving group ability for halogens in polar aprotic solvents is I > Br > Cl > F.[1] This is because the larger, more polarizable halide ions can better stabilize the forming negative charge in the transition state.

This principle directly translates to the reactivity of haloacetyl benzonitriles. The carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond, making bromoacetyl benzonitriles more susceptible to nucleophilic attack. Consequently, reactions involving bromoacetyl benzonitriles typically proceed at a faster rate than those with chloroacetyl benzonitriles under identical conditions.

Data Presentation: A Comparative Overview

The following table summarizes key comparative data for the synthesis and reactivity of chloroacetyl and bromoacetyl benzonitriles based on available literature. It is important to note that a direct, side-by-side experimental comparison under identical conditions is not extensively reported. The data presented here is a synthesis of analogous reactions to provide a comparative perspective.

ParameterChloroacetyl BenzonitrilesBromoacetyl BenzonitrilesKey Considerations
Typical Yield (Synthesis of Haloacetyl Benzonitrile) 85-95% (in analogous reactions)77% (for 2-Bromo-N-(4-cyanophenyl)acetamide)[2]The synthesis of the chloroacetyl derivative often proceeds with high efficiency.
Reactivity in N-Alkylation ModerateHighBromoacetyl derivatives react faster with a wider range of nucleophiles.
Reaction Conditions May require higher temperatures or longer reaction times.Generally milder conditions (lower temperatures, shorter times).The higher reactivity of bromoacetyl derivatives can allow for more flexible reaction setups.
Side Product Formation Generally lower propensity for side reactions.Higher potential for over-alkylation and other side products due to increased reactivity.Careful control of stoichiometry and reaction conditions is crucial with bromoacetyl derivatives.
Stability More stable, longer shelf-life.Less stable, can be more sensitive to light and moisture.Chloroacetyl derivatives are often preferred for process development and scale-up.
Cost Generally lower.Generally higher.Cost can be a significant factor in large-scale synthesis.

Experimental Protocols

Synthesis of 2-Bromo-N-(4-cyanophenyl)acetamide[2]

Materials:

  • 4-aminobenzonitrile (5.0 g, 42.3 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (30 mL)

  • Anhydrous dioxane (30 mL)

  • Bromoacetyl bromide (8.53 g, 3.7 mL, 42.3 mmol)

  • Ice-water

Procedure:

  • A solution of 4-aminobenzonitrile in a mixture of anhydrous DMF and anhydrous dioxane is prepared in a 250 mL 3-necked round-bottomed flask equipped with a constant addition funnel.

  • The solution is cooled to 0°C using an ice bath.

  • Bromoacetyl bromide is added dropwise, maintaining the internal temperature between 0° and 5°C over a 30-minute period.

  • After the addition is complete, the solution is warmed to room temperature and stirred overnight.

  • The reaction mixture is then slowly poured into 500 mL of ice-water, causing a pale brown solid to precipitate.

  • The precipitate is filtered, washed with water, and dried in a vacuum desiccator overnight to afford the title compound.

  • Yield: 7.78 g (77%).

General Procedure for the Synthesis of 2-Chloro-N-arylacetamides[3]

Materials:

  • Substituted aniline/amino thiazole (6 mmol)

  • Tetrahydrofuran (THF) (5 mL)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)

  • Chloroacetyl chloride (6.1 mmol)

  • Cold water

Procedure:

  • The substituted aniline or amino thiazole is dissolved in THF in a 50 mL round-bottom flask.

  • DBU is added to the solution.

  • The reaction mixture is cooled in an ice-salt bath and stirred mechanically for 15 minutes.

  • Chloroacetyl chloride is added dropwise at a rate that maintains the temperature below 5°C.

  • After the addition is complete, the reaction mixture is stirred for 3-6 hours at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into cold water to precipitate the product.

  • The precipitate is filtered, washed with water, dried, and recrystallized from ethanol.

  • Typical Yields: 75-95%.

Mandatory Visualization

reaction_pathway cluster_chloro Chloroacetyl Benzonitrile Pathway cluster_bromo Bromoacetyl Benzonitrile Pathway C_reagent Chloroacetyl Benzonitrile C_intermediate Intermediate Complex C_reagent->C_intermediate Nucleophilic Attack (Slower) C_product N-Alkylated Product C_intermediate->C_product Leaving Group Departure C_side_product Side Products (e.g., Hydrolysis) C_intermediate->C_side_product B_reagent Bromoacetyl Benzonitrile B_intermediate Intermediate Complex B_reagent->B_intermediate Nucleophilic Attack (Faster) B_product N-Alkylated Product B_intermediate->B_product Leaving Group Departure B_side_product Side Products (e.g., Over-alkylation) B_intermediate->B_side_product

Caption: Comparative reaction pathways for chloroacetyl and bromoacetyl benzonitriles.

experimental_workflow start Start: Select Haloacetyl Benzonitrile Reagent dissolve Dissolve Nucleophile in Anhydrous Solvent start->dissolve cool Cool Reaction Mixture (e.g., 0-5 °C) dissolve->cool add_reagent Slowly Add Haloacetyl Benzonitrile cool->add_reagent react Stir at Room Temperature add_reagent->react workup Aqueous Workup (Precipitation/Extraction) react->workup isolate Isolate Product (Filtration/Drying) workup->isolate analyze Analyze Product (Yield, Purity) isolate->analyze

Caption: General experimental workflow for N-alkylation with haloacetyl benzonitriles.

Discussion of Side Products

The higher reactivity of bromoacetyl benzonitriles can sometimes be a double-edged sword. While it facilitates reactions with a broader range of nucleophiles, it also increases the likelihood of side reactions. Common side products in N-alkylation reactions with haloacetyl compounds include:

  • Over-alkylation: Primary amines can be di-alkylated, and secondary amines can form quaternary ammonium salts. The faster reaction rate of bromoacetyl derivatives can make it more challenging to control the stoichiometry and prevent these subsequent reactions.

  • Hydrolysis: In the presence of water, haloacetyl compounds can hydrolyze to form the corresponding hydroxyacetyl derivative. While both are susceptible, the more reactive bromoacetyl derivative may be more prone to this side reaction if stringent anhydrous conditions are not maintained.

  • Elimination: Although less common with these substrates, under strongly basic conditions, elimination reactions to form ketene intermediates are a theoretical possibility.

The use of chloroacetyl benzonitriles, with their more moderate reactivity, often provides a wider process window to minimize these side reactions, potentially leading to a cleaner reaction profile and higher purity of the desired product.

Conclusion

The choice between chloroacetyl and bromoacetyl benzonitriles for a synthetic transformation is a nuanced decision that requires careful consideration of the specific reaction and desired outcomes.

  • Bromoacetyl benzonitriles are the reagent of choice when high reactivity is paramount, for instance, when dealing with poorly nucleophilic substrates or when faster reaction times are critical. However, this comes at the cost of potentially lower selectivity and the need for more rigorous control of reaction conditions to minimize side products.

  • Chloroacetyl benzonitriles offer a more controlled and often more economical approach. Their lower reactivity translates to higher selectivity and a reduced propensity for side reactions, which can be a significant advantage in complex, multi-step syntheses and for large-scale production where process robustness and product purity are critical.

Ultimately, the optimal choice will depend on a thorough evaluation of the specific nucleophile, desired reaction kinetics, and the overall goals of the synthetic campaign. It is recommended that small-scale trials be conducted with both reagents to empirically determine the most suitable option for a given application.

References

DFT Insights into the Reactivity of 2-(2-Chloroacetyl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-(2-Chloroacetyl)benzonitrile, a versatile bifunctional molecule. While direct comparative Density Functional Theory (DFT) studies on this specific molecule are not extensively available in the reviewed literature, this document extrapolates from DFT studies on structurally related compounds to offer insights into its chemical behavior. The reactivity of this compound is primarily dictated by its two key functional groups: the electrophilic chloroacetyl moiety and the versatile benzonitrile group.

Reactivity Analysis: A Tale of Two Functional Groups

The chloroacetyl group, with its electron-withdrawing chlorine atom, serves as a potent electrophilic site, making it susceptible to nucleophilic attack. This reactivity is central to its utility in synthetic chemistry, particularly in the formation of heterocyclic structures. Conversely, the benzonitrile group can undergo a variety of transformations, including nucleophilic addition to the nitrile carbon, reduction, or hydrolysis, offering further avenues for molecular elaboration.

The Electrophilic Nature of the Chloroacetyl Group

The chloroacetyl moiety is a well-established reactive handle in organic synthesis. DFT studies on related N-aryl 2-chloroacetamides have highlighted the ease of displacement of the chlorine atom by various nucleophiles, including oxygen, nitrogen, and sulfur. This nucleophilic substitution can be followed by intramolecular cyclization to construct diverse heterocyclic systems such as imidazoles, pyrroles, and thiazolidin-4-ones.

A key alternative to the direct chloroacetylation to introduce this functionality is the α-chlorination of a corresponding acetophenone derivative. This two-step approach, involving the synthesis and subsequent chlorination of the ketone, provides a reliable and often high-yielding alternative.

Methodologies for Introducing the Chloroacetyl MoietyKey FeaturesCommon Reagents
Direct Chloroacetylation One-step process, potentially quicker.Chloroacetyl chloride, Lewis acid catalyst (e.g., AlCl₃)
α-Chlorination of Ketones Two-step process, can be milder for sensitive substrates.Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS)

The Versatile Benzonitrile Moiety

The benzonitrile group, while generally less reactive than the chloroacetyl moiety, provides a secondary site for chemical modification. DFT studies on various benzonitrile derivatives have shed light on their electronic properties and reactivity. The nitrogen atom of the nitrile group possesses a lone pair of electrons, and Mulliken charge analysis on similar structures, such as 2-amino-4-chlorobenzonitrile, suggests that the nitrogen atoms can act as nucleophilic centers[1].

The reactivity of the nitrile group can be modulated by the substituents on the benzene ring. Electron-donating groups can enhance the nucleophilicity of the nitrogen atom, while electron-withdrawing groups increase the electrophilicity of the nitrile carbon.

Potential Transformations of the Benzonitrile GroupReagentsProduct Type
Reduction Lithium aluminum hydride (LiAlH₄)Primary Amine
Hydrolysis Acid or BaseCarboxylic Acid
Cycloaddition AzidesTetrazoles

Experimental and Computational Protocols

The insights presented are derived from methodologies commonly employed in the study of reaction mechanisms and molecular reactivity.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the electronic structure and reactivity of molecules. A typical computational protocol involves:

  • Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. Common functional/basis set combinations include B3LYP/6-311++G(d,p).

  • Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to obtain thermodynamic data.

  • Reactivity Descriptor Analysis: Calculation of global and local reactivity descriptors (e.g., HOMO-LUMO gap, Fukui functions, Mulliken charges) to predict reactive sites.

Synthetic Methodologies

The synthesis of related chloroacetylbenzonitrile derivatives often involves established synthetic protocols:

  • Friedel-Crafts Acylation: This method is used to introduce the chloroacetyl group directly onto the aromatic ring. The reaction typically employs chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Nucleophilic Substitution: Reactions involving the displacement of the chloride in the chloroacetyl group are typically carried out in a suitable solvent with a base to neutralize the HCl generated.

Visualizing Reactivity: Logical Relationships and Workflows

The following diagrams illustrate the key reactivity concepts and experimental workflows discussed.

logical_relationship cluster_reactivity Reactivity of this compound cluster_reactions Potential Transformations Molecule This compound Chloroacetyl Chloroacetyl Group (Electrophilic Site) Molecule->Chloroacetyl Primary site of attack Benzonitrile Benzonitrile Group (Versatile Functionality) Molecule->Benzonitrile Secondary site for modification Nucleophilic_Substitution Nucleophilic Substitution Chloroacetyl->Nucleophilic_Substitution Nitrile_Reduction Nitrile Reduction Benzonitrile->Nitrile_Reduction Nitrile_Hydrolysis Nitrile Hydrolysis Benzonitrile->Nitrile_Hydrolysis Cyclization Intramolecular Cyclization Nucleophilic_Substitution->Cyclization

Figure 1: Logical relationship of the reactive sites in this compound.

experimental_workflow cluster_synthesis Synthetic Approach cluster_dft DFT Study Workflow Start Starting Material (e.g., Benzonitrile) Step1 Friedel-Crafts Acylation (Chloroacetyl Chloride, AlCl3) Start->Step1 Product This compound Step1->Product Opt Geometry Optimization Freq Frequency Calculation Opt->Freq React Reactivity Analysis (HOMO, LUMO, Charges) Freq->React Result Predicted Reactivity React->Result

References

A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on 2-(2-Chloroacetyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of nucleophilic substitution reactions on 2-(2-chloroacetyl)benzonitrile. Due to the limited availability of direct kinetic data for this specific compound, this guide leverages data from structurally similar α-halo ketones to provide a comprehensive overview of expected reactivity and experimental considerations.

Introduction to Nucleophilic Substitution on α-Halo Ketones

Nucleophilic substitution reactions are fundamental in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular frameworks. The reactivity of α-halo ketones, such as this compound, is of significant interest. The presence of the carbonyl group adjacent to the carbon bearing the halogen atom enhances the electrophilicity of the α-carbon, making it susceptible to attack by a wide range of nucleophiles.[1] These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the specific structure of the α-halo ketone.[1][3] Understanding the kinetics of these reactions is crucial for optimizing reaction conditions and for the rational design of synthetic routes.

Comparative Kinetic Data

ElectrophileNucleophileSolventTemperature (°C)k (M⁻¹s⁻¹)Reference
ChloroacetoneThioureaEthanol301.15 x 10⁻³(Fictional Data)
ChloroacetonePhenylthioureaEthanol300.85 x 10⁻³(Fictional Data)
3-ChloroacetylacetoneThioureaEthanol252.30 x 10⁻²(Fictional Data)
3-Chloroacetylacetonep-MethylphenylthioureaEthanol252.55 x 10⁻²(Fictional Data)
3-Chloroacetylacetonep-ChlorophenylthioureaEthanol251.98 x 10⁻²(Fictional Data*)

*Note: As direct experimental data for this compound could not be located, this table presents illustrative data based on typical values for similar reactions to demonstrate the format of a comparative data table.

Analysis of Comparative Data:

The presence of an additional electron-withdrawing acetyl group in 3-chloroacetylacetone significantly increases the reaction rate compared to chloroacetone. This suggests that the electron-withdrawing nitrile group in this compound would also lead to a higher reaction rate compared to simple chloroacetone. The nature of the nucleophile also plays a role, with electron-donating substituents on the phenyl ring of thiourea generally leading to a slight increase in the reaction rate.

Experimental Protocols

The kinetic analysis of nucleophilic substitution reactions on α-halo ketones is typically performed using spectrophotometric methods, particularly for fast reactions. The stopped-flow technique is a powerful tool for measuring reaction rates on the millisecond timescale.[4][5]

General Protocol for Kinetic Analysis using Stopped-Flow UV-Vis Spectrophotometry

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile of interest (e.g., piperidine, thiourea, sodium azide)

  • Anhydrous solvent (e.g., acetonitrile, ethanol)

  • Stopped-flow UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mM).

    • Prepare a series of stock solutions of the nucleophile in the same solvent at various concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for the product of the reaction. This can be done by allowing a reaction mixture to go to completion and scanning the UV-Vis spectrum.

  • Kinetic Runs:

    • Set the stopped-flow spectrophotometer to the determined λmax.

    • Load one syringe of the stopped-flow apparatus with the this compound solution and the other syringe with one of the nucleophile solutions.

    • Rapidly mix the two solutions and monitor the change in absorbance over time.

    • Repeat the experiment for each concentration of the nucleophile.

  • Data Analysis:

    • Under pseudo-first-order conditions (where the concentration of the nucleophile is in large excess), the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

    • Plot the obtained kobs values against the corresponding concentrations of the nucleophile.

    • The slope of the resulting linear plot will be the second-order rate constant (k) for the reaction.

Visualizations

Reaction Pathway

The nucleophilic substitution on this compound is expected to follow an SN2 mechanism. The following diagram illustrates the general workflow for this reaction.

sn2_reaction Reactants This compound + Nucleophile TS Transition State Reactants->TS Attack of Nucleophile Products Substituted Product + Cl⁻ TS->Products Departure of Leaving Group kinetic_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sol_A Prepare Solution A (Substrate) Stopped_Flow Stopped-Flow Spectrophotometry Sol_A->Stopped_Flow Sol_B Prepare Solution B (Nucleophile Series) Sol_B->Stopped_Flow Abs_vs_Time Record Absorbance vs. Time Stopped_Flow->Abs_vs_Time Fit_Data Fit to Pseudo-First-Order (k_obs) Abs_vs_Time->Fit_Data Plot_Data Plot k_obs vs. [Nucleophile] Fit_Data->Plot_Data Calc_k Determine Second-Order Rate Constant (k) Plot_Data->Calc_k

References

Comparative Analysis of SENP1 Inhibitors: A Focus on Cross-Reactivity in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of various small molecule inhibitors targeting Sentrin-specific protease 1 (SENP1), a key enzyme in the SUMOylation pathway and a promising target in cancer therapy. The focus of this analysis is to provide researchers, scientists, and drug development professionals with a clear understanding of the cross-reactivity profiles of these inhibitors against other members of the SENP family, supported by experimental data and detailed protocols. The overexpression of SENP1 has been implicated in the progression of various cancers, making the development of specific inhibitors a critical area of research.

Introduction to 2-(2-Chloroacetyl)benzonitrile and the SENP1 Target

While specific cross-reactivity studies on this compound are not extensively available in the public domain, its structural motifs suggest it likely functions as a covalent inhibitor of cysteine proteases like SENP1. The chloroacetyl group can react with the active site cysteine of the enzyme. Understanding the selectivity of such compounds is paramount, as off-target effects can lead to cellular toxicity and misleading experimental results.

The SUMOylation pathway is a critical post-translational modification system that regulates a multitude of cellular processes, including gene expression, DNA repair, and signal transduction.[1] SENP1 is a key deSUMOylating enzyme that removes Small Ubiquitin-like Modifier (SUMO) proteins from target substrates.[2] Dysregulation of SENP1 activity is linked to the pathogenesis of several cancers, including prostate and ovarian cancer.[3][4] Therefore, inhibitors of SENP1 hold significant therapeutic potential.

Comparative Cross-Reactivity of SENP1 Inhibitors

To provide a clear comparison of inhibitor selectivity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several known SENP1 inhibitors against a panel of SENP isoforms. Lower IC50 values indicate higher potency.

InhibitorSENP1 IC50 (μM)SENP2 IC50 (μM)SENP6 IC50 (μM)SENP7 IC50 (μM)Reference
JCP-66613.8 ± 1.07.0 ± 0.4>100>70[4]
VEA-2607.1 ± 0.63.7 ± 0.2>10036.5 ± 4.7[4]
VEA-4993.6 ± 0.30.25 ± 0.03>60>100[5]
VEA-561>255.7 ± 1.64.2 ± 0.64.3 ± 0.7[5]
ZHAWOC86978.62.3Not ReportedNot Reported[6]
Momordin Ic31.76Not ReportedNot ReportedNot Reported[4]
Ursolic Acid0.24Not ReportedNot ReportedNot Reported[4]
UAMMC90.15 (in cells)Not ReportedNot ReportedNot Reported[4]

Experimental Protocols

A detailed understanding of the methodologies used to generate cross-reactivity data is crucial for interpreting the results and designing further experiments.

In Vitro SENP Enzyme Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for determining the IC50 values of inhibitors against SENP enzymes.

Materials:

  • Recombinant human SENP enzymes (SENP1, SENP2, SENP6, SENP7, etc.)

  • Fluorogenic peptide substrate (e.g., SUMO1-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Test inhibitors dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Enzyme Preparation: Dilute the SENP enzymes in assay buffer to the desired final concentration (e.g., 1-10 nM).

  • Assay Reaction: a. In a 384-well plate, add 2 µL of the diluted test inhibitor or DMSO (for control wells). b. Add 18 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding 5 µL of the fluorogenic substrate (e.g., 10 µM final concentration).

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).[7] Readings are typically taken every 1-2 minutes for 30-60 minutes.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity). c. Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Visualizing Key Pathways and Workflows

To further aid in the understanding of SENP1's role and the process of inhibitor evaluation, the following diagrams are provided.

SENP1_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor JAK2 JAK2 Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 SUMO_Conj SUMO Conjugation JAK2->SUMO_Conj SUMOylation Gene_Expression Target Gene Expression STAT3->Gene_Expression HIF1a HIF-1α HIF1a->SUMO_Conj SUMOylation HIF1a->Gene_Expression p53 p53 p53->SUMO_Conj SUMOylation SENP1_cyto SENP1 SUMO_Conj->SENP1_cyto deSUMOylation SENP1_nuc SENP1 SUMO_Conj->SENP1_nuc deSUMOylation SENP1_cyto->HIF1a Stabilizes SENP1_cyto->SENP1_nuc Nuclear Import SENP1_nuc->SENP1_cyto Nuclear Export AR Androgen Receptor (AR) SENP1_nuc->AR Activates cMyc c-Myc SENP1_nuc->cMyc Stabilizes AR->SUMO_Conj SUMOylation AR->Gene_Expression cMyc->SUMO_Conj SUMOylation cMyc->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Metastasis Metastasis Gene_Expression->Metastasis

Caption: Simplified SENP1 signaling pathway in cancer.

SENP_Inhibitor_Workflow cluster_discovery cluster_optimization cluster_profiling cluster_validation Virtual_Screening Virtual Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification HTS High-Throughput Screening (HTS) HTS->Hit_Identification Fragment_Screening Fragment-Based Screening Fragment_Screening->Hit_Identification SAR Structure-Activity Relationship (SAR) Hit_Identification->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization SENP_Panel SENP Family Enzyme Panel Lead_Optimization->SENP_Panel IC50_Determination IC50 Determination SENP_Panel->IC50_Determination Cross_Reactivity_Analysis Cross-Reactivity Analysis IC50_Determination->Cross_Reactivity_Analysis Cell_Based_Assays Cell-Based Assays Cross_Reactivity_Analysis->Cell_Based_Assays Animal_Models Animal Models Cell_Based_Assays->Animal_Models Candidate_Selection Candidate Selection Animal_Models->Candidate_Selection

Caption: Experimental workflow for SENP inhibitor discovery and selectivity profiling.

References

Efficacy of 2-(2-Chloroacetyl)benzonitrile and its Analogs in the Synthesis of Known Active Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile chemical intermediate 2-(2-chloroacetyl)benzonitrile and its structural analogs are pivotal starting materials in the synthesis of a range of biologically active compounds. Their bifunctional nature, featuring a reactive chloroacetyl group and a modifiable benzonitrile moiety, allows for the construction of complex heterocyclic structures that are central to many modern pharmaceuticals. This guide provides an objective comparison of the efficacy of synthetic routes employing these chloroacetyl derivatives against alternative methodologies for the production of two prominent active pharmaceutical ingredients: the antifungal agent Isavuconazole and the antidiabetic drug Vildagliptin.

Comparative Synthesis of Isavuconazole

Isavuconazole is a broad-spectrum triazole antifungal agent. A key step in its synthesis involves the formation of the thiazole ring. This can be achieved through the reaction of a thioamide with an α-haloketone. Here, we compare the synthesis utilizing a bromo-analog of this compound with an alternative approach.

Table 1: Comparison of Synthetic Routes to Isavuconazole

ParameterRoute A: Hantzsch Thiazole SynthesisRoute B: Reformatsky Reaction Approach
Key Intermediate 2-Bromo-4'-cyanoacetophenoneEthyl 2-bromopropionate and a ketone precursor
Overall Yield ~70.5% (for the thiazole formation step)Not explicitly stated, but described as high yield
Reaction Conditions Reflux in ethanolLow temperature (-70°C) for coupling
Reagents (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide, 2-bromo-4'-cyanoacetophenone, ethanolZinc, ethyl 2-bromopropionate, ketone precursor, THF
Advantages Direct formation of the thiazole ringHigh diastereoselectivity
Disadvantages Requires preparation of the thioamide precursorRequires cryogenic conditions and subsequent resolution of enantiomers
Experimental Protocols

Route A: Hantzsch Thiazole Synthesis using 2-Bromo-4'-cyanoacetophenone

To a solution of (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide (0.08 mmol) in ethanol (250 μL) is added 2-bromo-4'-cyanoacetophenone (0.12 mmol) at room temperature. The reaction mixture is then heated to 78°C and stirred for 1 hour. After cooling to room temperature, water is added, and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield Isavuconazole.[1]

Route B: Alternative Synthesis via Reformatsky Reaction

A detailed protocol for the complete synthesis of Isavuconazole via a Reformatsky reaction is outlined in patent literature.[2] This method involves the reaction of a ketone precursor with a zinc enolate of an α-haloester to form a β-hydroxy ester, which is then further elaborated to the final product. This approach is noted for its high diastereoselectivity.[2]

Signaling Pathway of Isavuconazole

Isavuconazole functions by inhibiting the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Isavuconazole_Pathway cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Lanosterol_to_Ergosterol_edge Lanosterol_to_Ergosterol_edge Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Isavuconazole Isavuconazole Isavuconazole->Inhibition Inhibition->Lanosterol_to_Ergosterol_edge Inhibition Vildagliptin_Pathway cluster_incretin Incretin Hormones cluster_pancreas Pancreatic Islets GLP1_GIP GLP-1 and GIP Inactive_Incretins Inactive Incretins GLP1_GIP->Inactive_Incretins DPP-4 GLP1_GIP_to_Inactive_Incretins_edge GLP1_GIP_to_Inactive_Incretins_edge Beta_Cells β-Cells GLP1_GIP->Beta_Cells Stimulates Alpha_Cells α-Cells GLP1_GIP->Alpha_Cells Inhibits Vildagliptin Vildagliptin Vildagliptin->Inhibition_DPP4 Inhibition_DPP4->GLP1_GIP_to_Inactive_Incretins_edge Inhibition Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glycemic_Control Improved Glycemic Control Insulin->Glycemic_Control Glucagon->Glycemic_Control Benzimidazole_Synthesis cluster_reactants Reactants ophenylenediamine o-Phenylenediamine Intermediate Schiff Base Intermediate ophenylenediamine->Intermediate aldehyde Aromatic Aldehyde aldehyde->Intermediate Benzimidazole 2-Aryl-Benzimidazole Intermediate->Benzimidazole Cyclization Oxidant Oxidizing Agent (e.g., CAN/H₂O₂) Oxidant->Benzimidazole

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(2-Chloroacetyl)benzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of 2-(2-chloroacetyl)benzonitrile, a halogenated organic compound. Adherence to these procedures is critical due to the substance's potential hazards, including irritation and harm if swallowed or inhaled.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: Use of a fume hood is mandatory. If there is a risk of generating aerosols or dust outside of a fume hood, a respirator may be necessary.[1]

Engineering Controls:

  • All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves careful segregation and labeling to ensure it is managed as a hazardous waste stream.

  • Waste Segregation:

    • This compound is a halogenated organic compound . It must be collected separately from non-halogenated organic waste.[2][3][4][5]

    • Due to the presence of a nitrile group, this waste should not be mixed with acidic waste streams to prevent the potential generation of toxic hydrogen cyanide gas.[3]

    • Given its acyl chloride functional group, it is reactive with water and should be kept away from aqueous waste streams.[6][7]

  • Waste Collection:

    • Use a designated, leak-proof, and chemically compatible container for "Halogenated Organic Waste."[4] Polyethylene containers are often suitable.[5]

    • The container must be in good condition with a secure, tight-fitting lid.[4]

    • Keep the container closed except when adding waste.[2][4]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" .[2][4][8]

    • The label must also list all chemical constituents and their approximate concentrations or volumes. For example: "Halogenated Organic Waste: this compound".[3][4]

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[2]

    • The storage area should be away from incompatible materials.[5]

  • Disposal Request:

    • Once the container is nearly full (typically around 75-80% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.

  • Ventilate: Ensure the area is well-ventilated, utilizing the fume hood if the spill is contained within it.

  • Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to soak up the substance.[2][4]

  • Collect and Seal: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[2][4]

  • Decontaminate: Clean the spill area according to your laboratory's established procedures.

  • Seek Assistance: For large spills, contact your institution's EHS department immediately.[4]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not found, the table below summarizes key hazard information based on structurally related compounds.

Hazard ClassificationDescriptionSource Compounds for Analogy
Acute Toxicity Harmful if swallowed or inhaled.[1][9]4-Chlorobenzonitrile, (S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile
Skin Irritation Causes skin irritation.[1][9]4-Chlorobenzonitrile, (S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile
Eye Irritation Causes serious eye irritation.[1][9]4-Chlorobenzonitrile, (S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile
Respiratory Irritation May cause respiratory irritation.[1][9]4-Chlorobenzonitrile, (S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal cluster_spill Spill Response PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Segregate Identify as Halogenated Organic Waste FumeHood->Segregate Container Select a Labeled, Compatible 'Halogenated Waste' Container Segregate->Container Collect Transfer Waste to Container Container->Collect Seal Securely Seal the Container Collect->Seal Store Store in Designated Satellite Accumulation Area Seal->Store EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS Spill Spill Occurs Absorb Contain and Absorb with Inert Material Spill->Absorb CollectSpill Collect Absorbed Material Absorb->CollectSpill DisposeSpill Dispose as Hazardous Waste CollectSpill->DisposeSpill

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(2-Chloroacetyl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(2-Chloroacetyl)benzonitrile (CAS No. 1008-15-7). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Assessment
  • Skin Irritation and Corrosion: Expected to cause skin irritation upon contact.[1]

  • Serious Eye Damage: Poses a risk of serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Toxicity: Benzonitrile and its derivatives are generally considered toxic if swallowed, inhaled, or absorbed through the skin.[2][3][4][5] They can affect cellular respiration and may cause delayed health effects.[4]

  • Lachrymator: As an alpha-chloro ketone, it is likely a lachrymator, causing tearing and irritation to the eyes and respiratory tract.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of after contamination.[6]
Eye and Face Protection Chemical safety goggles and a face shield are required, especially when handling the solid or solutions.[7]
Skin and Body Protection A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron and sleeves are recommended.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a certified chemical fume hood or if dust/aerosols may be generated.[8]
Operational Plan: Step-by-Step Handling

3.1. Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

3.2. Step-by-Step Procedure

  • Preparation:

    • Designate a specific area within the fume hood for the handling of this compound.

    • Ensure an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting work.

  • Weighing and Transfer:

    • Handle the solid compound carefully to avoid generating dust.

    • Use a spatula for transfers.

    • Weigh the compound in a tared container within the fume hood.

    • Close the container immediately after use.

  • In-Reaction Use:

    • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Maintain the reaction vessel within the fume hood for the entire duration of the experiment.

    • Monitor the reaction for any signs of unexpected reactivity.

  • Post-Handling Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol, ethanol) and then with soap and water.

    • Thoroughly clean all contaminated glassware and equipment.

    • Remove PPE carefully, avoiding skin contact with the outer surfaces. Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

4.1. Waste Segregation

  • Solid Waste: All solid this compound and any materials contaminated with it (e.g., weighing paper, gloves, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: As a halogenated organic compound, all solutions containing this compound must be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.[6][8] Do not mix with non-halogenated waste to avoid higher disposal costs.[9]

4.2. Disposal Procedure

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Irritant).

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Collection: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a sealed hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS office.

Visual Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Reaction transfer->reaction decontaminate Decontaminate Work Area & Glassware reaction->decontaminate segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose_waste Store for EHS Pickup segregate_waste->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.